Technical Documentation Center

Methyl 4-acetyl-3-fluorobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-acetyl-3-fluorobenzoate
  • CAS: 1059549-72-2

Core Science & Biosynthesis

Foundational

Methyl 4-Acetyl-3-fluorobenzoate: Structural Mechanics, Synthesis, and Applications in Advanced Therapeutics

Executive Summary & Structural Rationale Methyl 4-acetyl-3-fluorobenzoate (CAS: 1059549-72-2) is a highly specialized, polyfunctional aromatic building block that has become indispensable in modern medicinal chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 4-acetyl-3-fluorobenzoate (CAS: 1059549-72-2) is a highly specialized, polyfunctional aromatic building block that has become indispensable in modern medicinal chemistry[1]. Rather than serving as a final active pharmaceutical ingredient (API), this molecule acts as a critical architectural precursor. Its utility stems from a precise stereoelectronic arrangement: an aromatic ring substituted with a methyl ester at C1, a highly electronegative fluorine atom at C3, and an acetyl ketone at C4[1].

From a synthetic design perspective, the molecule provides orthogonal reactivity . The acetyl ketone is highly reactive toward nitrogenous nucleophiles (such as hydrazines)[2], while the methyl ester remains stable under mild condensation conditions, preserving a functional handle for downstream amidation or saponification. Furthermore, the C3-fluorine atom strongly withdraws electron density via inductive effects, lowering the pKa of adjacent protons and activating the ring for intramolecular nucleophilic aromatic substitution (


)[2]. Biologically, incorporating this fluorinated motif into drug scaffolds enhances lipophilic efficiency, increases metabolic stability against cytochrome P450 oxidation, and improves target binding through specific halogen-bonding interactions[3].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and analytical tracking, the core physicochemical properties of the compound are summarized below.

Table 1: Quantitative Data for Methyl 4-acetyl-3-fluorobenzoate

PropertyValue
IUPAC Name Methyl 4-acetyl-3-fluorobenzoate
CAS Number 1059549-72-2
Molecular Formula

[1]
Molecular Weight 196.18 g/mol
Physical State Pale yellow to white solid/powder[4]
Mass Spectrometry (m/z) 197.1

(Theoretical) / 194

(APCI-MS reported fragment/adduct)[4]

Mechanistic Role in Drug Development

The structural features of methyl 4-acetyl-3-fluorobenzoate allow it to serve as the foundation for several advanced therapeutic classes.

A. PROTAC Degraders for MLLT1/MLLT3 (Oncology)

In targeted cancer therapy, MLLT1 and MLLT3 are histone reader proteins containing YEATS domains that bind acetylated histones; their dysregulation is a primary driver in acute leukemias[5]. Methyl 4-acetyl-3-fluorobenzoate is the foundational precursor for synthesizing the MLLT1/3 binding moiety[2]. By reacting this compound with methylhydrazine, chemists generate an indazole core (methyl 1,3-dimethyl-1H-indazole-6-carboxylate) that perfectly mimics the acetylated histone substrate[2]. This binder is then covalently linked to an E3 ubiquitin ligase ligand to form a Proteolysis Targeting Chimera (PROTAC), which hijacks the cell's proteasome to degrade the leukemia-driving proteins[5].

PROTAC P PROTAC (Indazole Derivative) C Ternary Complex P->C Binds Target T MLLT1/3 Target T->C Binds PROTAC E E3 Ligase E->C Recruited U Ubiquitination C->U Catalyzes D Proteasomal Degradation U->D Targets D->P Recycles

Fig 1: PROTAC mechanism using methyl 4-acetyl-3-fluorobenzoate derivatives for MLLT1/3 degradation.

B. PDE2 Inhibitors (CNS Disorders)

Phosphodiesterase 2 (PDE2) is a critical enzyme in the central nervous system. Inhibiting PDE2 is a therapeutic strategy for treating schizophrenia, Alzheimer's disease, and Parkinson's disease[3]. Methyl 4-acetyl-3-fluorobenzoate is utilized to synthesize dihydropyrazolopyrimidinone derivatives, where the fluoro-aromatic motif is essential for anchoring the inhibitor within the PDE2 active site[3].

C. TRPM8 Antagonists (Neuropathic Pain)

The compound is also a key intermediate in the synthesis of sulfonamide-based TRPM8 antagonists, which are developed to treat chronic neuropathic pain and cold allodynia[4].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. I have explicitly detailed the causality behind each experimental choice.

Protocol 1: Synthesis of Methyl 4-acetyl-3-fluorobenzoate

Rationale: Synthesizing the ester directly from 4-acetyl-3-fluorobenzoic acid via Fischer esterification ensures high purity and allows for precise control over the reaction scale.

  • Reaction Setup: Dissolve 4-acetyl-3-fluorobenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (

    
    ) dropwise at 0°C.
    Causality: Anhydrous conditions are mandatory. Because esterification is an equilibrium process, excluding water and using methanol as both the reactant and solvent drives the reaction forward via Le Chatelier's principle.
    
  • Reflux: Heat the mixture to 65°C and reflux for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the residue in ethyl acetate and wash with saturated aqueous

    
    .
    Causality: The 
    
    
    
    wash is a critical self-validating purification step. It neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning the impurities into the aqueous layer while the neutral ester product remains safely in the organic phase.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via silica gel column chromatography using a gradient of hexane to ethyl acetate (100:0 → 60:40) to yield the product as a pale yellow powder in approximately 93% yield[4].
    

Synthesis SM 4-Acetyl-3-fluorobenzoic acid Rx Reflux (65°C, 12h) SM->Rx R MeOH / H2SO4 R->Rx W NaHCO3 Workup Rx->W Drives Equilibrium P Silica Chromatography W->P Neutralizes Acid Prod Methyl 4-acetyl-3-fluorobenzoate P->Prod >90% Yield

Fig 2: Step-by-step synthetic workflow and purification of methyl 4-acetyl-3-fluorobenzoate.

Protocol 2: Downstream Indazole Formation (PROTAC Precursor)

Rationale: This protocol highlights the chemical brilliance of the C3-fluoro/C4-acetyl arrangement in forming complex heterocycles.

  • Condensation: To a solution of methyl 4-acetyl-3-fluorobenzoate (5.00 g, 24.2 mmol) in N-Methyl-2-pyrrolidone (NMP) (35 mL), add methylhydrazine (1.5 mL, 29.1 mmol)[2].

  • Cyclization: Stir the mixture overnight at 100°C in a sealed tube[2]. Causality: This proceeds via a two-step cascade. First, the primary amine of methylhydrazine condenses with the C4-acetyl group to form a hydrazone. Second, the elevated temperature (100°C) provides the activation energy for the secondary amine to attack the C3 position. The highly electronegative fluorine atom acts as an excellent leaving group in this intramolecular

    
     reaction, driving the irreversible formation of the indazole ring.
    
  • Isolation: Cool to room temperature, dilute with

    
     (35 mL), and extract with EtOAc. Wash the organic layer three times with water to remove the high-boiling NMP solvent, yielding methyl 1,3-dimethyl-1H-indazole-6-carboxylate[2].
    

Analytical Signatures

To confirm the structural integrity of the synthesized methyl 4-acetyl-3-fluorobenzoate, the following analytical signatures must be verified:

  • 1H NMR (400 MHz,

    
    ):  A distinct singlet at ~3.97 ppm integrating for 3 protons confirms the presence of the ester methoxy group[3]. A second singlet at ~2.65 ppm integrating for 3 protons confirms the acetyl methyl group. The aromatic region will display characteristic proton-fluorine coupling (e.g., a doublet of doublets for the proton ortho to the fluorine).
    
  • Mass Spectrometry: Electrospray ionization (ESI) or APCI in positive mode should yield a molecular ion peak corresponding to the mass of the compound[4].

References

  • Title: 3-acetyl-4-hydroxycoumarin - Sigma-Aldrich: methyl 4-acetyl-3-fluorobenzoate | Source: sigmaaldrich.com | URL: Link

  • Title: 1059549-72-2 CAS Manufactory - ChemicalBook: methyl 4-acetyl-3-fluorobenzoate | Source: chemicalbook.com | URL: 1

  • Title: US10174037B2 - Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors | Source: google.com | URL: 3

  • Title: US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity | Source: google.com | URL: 4

  • Title: WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 | Source: google.com | URL: 2

  • Title: PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1 | Source: googleapis.com | URL: 5

Sources

Exploratory

Methyl 4-acetyl-3-fluorobenzoate melting point and boiling point

The following technical guide details the physicochemical characterization, synthesis, and experimental handling of Methyl 4-acetyl-3-fluorobenzoate , a critical intermediate in the development of small-molecule therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and experimental handling of Methyl 4-acetyl-3-fluorobenzoate , a critical intermediate in the development of small-molecule therapeutics (e.g., PDE2 inhibitors, TRPM8 antagonists).

Core Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Antagonists)

Executive Summary

Methyl 4-acetyl-3-fluorobenzoate (CAS 1059549-72-2) is a disubstituted benzene derivative characterized by an electron-withdrawing fluorine atom ortho to an acetyl moiety.[1][2] This substitution pattern creates a unique electronic environment, making the compound a valuable scaffold for nucleophilic aromatic substitution (SNAr) and condensation reactions in medicinal chemistry.

Unlike simple benzoates, the presence of the 4-acetyl group introduces significant polarity and rigidity, elevating the melting point and rendering the compound a solid at room temperature—a critical attribute for ease of handling during large-scale GMP manufacturing.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models used in process chemistry.

PropertyValue / DescriptionNotes
CAS Number 1059549-72-2
IUPAC Name Methyl 4-acetyl-3-fluorobenzoate
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Pale yellow crystalline powderColor intensifies with oxidation/impurities.
Melting Point (MP) 62 – 66 °C Sharp endotherm indicates high purity (>98%).
Boiling Point (BP) 295 °C (Predicted, 760 mmHg)Decomposes before boiling at atm pressure.
Flash Point >110 °CNon-volatile solid under ambient conditions.
Solubility DMSO, DCM, Ethyl Acetate, MethanolPoorly soluble in water; hydrolyzes slowly.
LogP 1.8 – 2.1 (Experimental)Lipophilic; suitable for passive membrane transport.
Thermodynamic Analysis
  • Melting Point Significance: The observed MP range (62–66 °C) is diagnostic. A depression in this value (e.g., <60 °C) typically indicates the presence of the hydrolyzed acid byproduct (4-acetyl-3-fluorobenzoic acid) or residual solvent.

  • Boiling Point & Distillation: Due to the high predicted boiling point (~295 °C), purification via atmospheric distillation is not recommended due to the risk of thermal decarboxylation or polymerization. Vacuum distillation (0.1–1.0 mmHg) is feasible but rarely required given the solid nature of the product.

Synthesis & Reaction Engineering

The synthesis of Methyl 4-acetyl-3-fluorobenzoate is typically approached via two primary pathways depending on the scale and available starting materials.

Pathway A: Acid Esterification (Scale-Up Preferred)

The most robust route involves the direct Fischer esterification of 4-acetyl-3-fluorobenzoic acid . This method is preferred for kilogram-scale production due to atom economy and the avoidance of transition metals.

Pathway B: Palladium-Catalyzed Coupling (Discovery Scale)

For libraries where the acid is unavailable, a Stille or Heck coupling using Methyl 4-bromo-3-fluorobenzoate allows for the installation of the acetyl group.

Reaction Workflow Diagram

The following diagram illustrates the logic flow for Pathway A (Esterification) and the critical purification decision nodes.

SynthesisWorkflow Start Starting Material: 4-Acetyl-3-fluorobenzoic Acid Reagent Reagents: MeOH (excess), H2SO4 (cat.) Reflux, 6-12h Start->Reagent Reaction Reaction Progress Monitor via TLC/HPLC Reagent->Reaction Quench Quench: Cool to 0°C, Neutralize (NaHCO3) Reaction->Quench Extraction Extraction: DCM or EtOAc Quench->Extraction Crude Crude Product (Solid/Oil mix) Extraction->Crude Decision Purity Check (HPLC) Crude->Decision Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst >90% Purity Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column <90% Purity Final Final Product: Methyl 4-acetyl-3-fluorobenzoate (Pale Yellow Solid) Recryst->Final Column->Final

Figure 1: Synthesis and purification workflow for Methyl 4-acetyl-3-fluorobenzoate via acid esterification.

Experimental Protocols

Synthesis Protocol (Fischer Esterification)

Objective: Preparation of 10 g of Methyl 4-acetyl-3-fluorobenzoate.

Reagents:

  • 4-Acetyl-3-fluorobenzoic acid (10.0 g, 54.9 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

  • Addition: Charge the flask with 4-acetyl-3-fluorobenzoic acid and Methanol. Stir to create a suspension.

  • Catalyst: Add H₂SO₄ dropwise over 5 minutes. (Caution: Exothermic).

  • Reflux: Heat the mixture to reflux (65 °C) for 8–12 hours. The solid acid should dissolve as the ester forms.

  • Monitoring: Check reaction completion by TLC (Eluent: 30% EtOAc in Hexane). The product (R_f ~0.5) is less polar than the acid (R_f < 0.1).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (100 mL).

    • Wash carefully with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Critical: Gas evolution (CO₂) will occur; vent frequently.

    • Wash with Brine (50 mL), dry over MgSO₄, and filter.

  • Isolation: Concentrate the filtrate to dryness. The residue should solidify upon standing or cooling.

  • Purification: Recrystallize from a mixture of Hexanes/Ethyl Acetate (5:1) to yield pale yellow needles.

Melting Point Determination (Quality Control)

Method: Capillary Tube (USP <741>)

  • Sample Prep: Dry the sample in a vacuum desiccator for 2 hours to remove trace solvents.

  • Loading: Pack a capillary tube to a height of 3 mm.

  • Ramp: Heat rapidly to 50 °C, then ramp at 1.0 °C/min.

  • Observation:

    • Onset: First visible liquid droplet (Expect ~62 °C).

    • Clear Point: Complete liquefaction (Expect ~66 °C).

  • Interpretation: A range >2 °C suggests the need for re-crystallization.

Handling and Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The acetyl group is susceptible to oxidation over prolonged periods; the ester linkage is hydrolytically unstable in moist air.

  • Safety:

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust.[3][4]

References

  • Title: Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors.
  • Title: Sulfonamide compounds having TRPM8 antagonistic activity.
  • Compound Identification (CAS Verification)

    • Title: Methyl 4-acetyl-3-fluorobenzoate (CAS 1059549-72-2) Entry.[1][2][5][6][7]

    • Source: ChemicalBook / AK Scientific D

Sources

Foundational

Methyl 4-acetyl-3-fluorobenzoate: A Technical Guide for Pharmaceutical Intermediates

This in-depth technical guide provides a comprehensive overview of Methyl 4-acetyl-3-fluorobenzoate, a key pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of Methyl 4-acetyl-3-fluorobenzoate, a key pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and data from analogous compounds.

Introduction: The Strategic Importance of Fluorinated Benzophenone Scaffolds

Methyl 4-acetyl-3-fluorobenzoate belongs to a class of substituted aromatic compounds that are of significant interest in medicinal chemistry. The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. The acetyl group and the methyl ester functionality provide versatile handles for further chemical modifications, making this compound a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). While direct literature on Methyl 4-acetyl-3-fluorobenzoate is sparse, its structural motifs are present in numerous developmental and approved drugs, suggesting its potential as a critical intermediate.

Physicochemical Properties and Characterization

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₀H₉FO₃-
Molecular Weight 196.18 g/mol -
Appearance Off-white to pale yellow solidAnalogy to similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General solubility of benzoates
Purity >98% (typical for pharmaceutical intermediates)Industry standards

Characterization:

The structural confirmation of Methyl 4-acetyl-3-fluorobenzoate would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the ester methyl protons. The fluorine atom would cause splitting of adjacent proton signals.

    • ¹³C NMR would display distinct resonances for the carbonyl carbons (ketone and ester), the aromatic carbons (with C-F coupling), and the methyl carbons.

    • ¹⁹F NMR would provide a single resonance, confirming the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Synthesis of Methyl 4-acetyl-3-fluorobenzoate: A Proposed Route via Friedel-Crafts Acylation

The most logical and industrially scalable approach to synthesize Methyl 4-acetyl-3-fluorobenzoate is through the Friedel-Crafts acylation of a suitable fluorinated benzene derivative.[1][2] The following section details a proposed synthetic workflow, including the underlying mechanistic principles and a step-by-step protocol.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis points to methyl 3-fluorobenzoate as the ideal starting material. The acylation reaction would then introduce the acetyl group at the 4-position, directed by the electron-donating (though weakly deactivating) nature of the fluorine atom and the meta-directing ester group.

Experimental Workflow: Friedel-Crafts Acylation

The following diagram illustrates the proposed synthetic workflow for Methyl 4-acetyl-3-fluorobenzoate.

G cluster_0 Synthesis Workflow start Start: Methyl 3-fluorobenzoate reagents Reactants: - Acetyl Chloride - Aluminum Chloride (Lewis Acid) start->reagents Combine reaction Friedel-Crafts Acylation reagents->reaction Initiate Reaction workup Aqueous Workup (e.g., HCl, NaHCO₃) reaction->workup Quench & Neutralize purification Purification (Crystallization or Chromatography) workup->purification Isolate Crude Product product Product: Methyl 4-acetyl-3-fluorobenzoate purification->product Obtain Pure Product

Caption: Proposed workflow for the synthesis of Methyl 4-acetyl-3-fluorobenzoate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of related aromatic compounds.[3]

Materials:

  • Methyl 3-fluorobenzoate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add methyl 3-fluorobenzoate (1.0 equivalent) to the flask.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2]

G cluster_1 Mechanism of Friedel-Crafts Acylation acylium_formation 1. Formation of Acylium Ion: Acetyl Chloride + AlCl₃ → [CH₃CO]⁺ + AlCl₄⁻ electrophilic_attack 2. Electrophilic Attack: Methyl 3-fluorobenzoate + [CH₃CO]⁺ → Arenium Ion Intermediate acylium_formation->electrophilic_attack Electrophile generation deprotonation 3. Deprotonation: Arenium Ion + AlCl₄⁻ → Product + AlCl₃ + HCl electrophilic_attack->deprotonation Aromaticity restoration

Caption: Key steps in the Friedel-Crafts acylation mechanism.

The key to this reaction is the generation of the highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The regioselectivity of the acylation is governed by the directing effects of the substituents on the benzene ring.

Applications in Pharmaceutical Synthesis

While specific applications for Methyl 4-acetyl-3-fluorobenzoate are not extensively documented, its structural features are found in a variety of pharmacologically active molecules. Fluorinated aromatic compounds are widely used in the development of drugs for various therapeutic areas.[4]

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated phenyl rings.

  • Inflammation and Immunology: The anti-inflammatory properties of some fluorinated compounds make them attractive for drug development in this area.[4]

  • Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration is beneficial for CNS-acting drugs.

The acetyl and ester groups on Methyl 4-acetyl-3-fluorobenzoate provide synthetic handles for a range of chemical transformations, including:

  • Ketone reduction to form a secondary alcohol.

  • Ester hydrolysis to the corresponding carboxylic acid.

  • Condensation reactions at the acetyl group.

  • Cross-coupling reactions if the fluorine is replaced by another halide.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Methyl 4-acetyl-3-fluorobenzoate and the reagents used in its synthesis.

Hazard Summary:

  • Methyl 4-acetyl-3-fluorobenzoate (and related compounds): May cause skin, eye, and respiratory irritation.

  • Aluminum Chloride: Corrosive and reacts violently with water.

  • Acetyl Chloride: Corrosive, flammable, and lachrymatory.

  • Dichloromethane: A suspected carcinogen.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Work should be performed in a well-ventilated fume hood.

Conclusion

Methyl 4-acetyl-3-fluorobenzoate is a promising pharmaceutical intermediate with significant potential for the synthesis of novel drug candidates. While direct literature is limited, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. As the demand for sophisticated, fluorinated building blocks in drug discovery continues to grow, the importance of intermediates like Methyl 4-acetyl-3-fluorobenzoate is set to increase.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Patsnap.
  • ResearchGate. Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. [Link]

  • PubChem. Methyl 4-acetylbenzoate. [Link]

  • PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]

  • ChemBK. methyl 2-acetyl-4-fluorobenzoate. [Link]

  • PubChem. Methyl 3-amino-4-fluorobenzoate. [Link]

  • National Center for Biotechnology Information. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

Sources

Exploratory

Suppliers and price of methyl 4-acetyl-3-fluorobenzoate

The following technical guide details the supply landscape, chemical properties, and synthetic utility of Methyl 4-acetyl-3-fluorobenzoate . CAS: 1059549-72-2 | Formula: C₁₀H₉FO₃[1] Executive Summary Methyl 4-acetyl-3-fl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the supply landscape, chemical properties, and synthetic utility of Methyl 4-acetyl-3-fluorobenzoate .

CAS: 1059549-72-2 | Formula: C₁₀H₉FO₃[1]

Executive Summary

Methyl 4-acetyl-3-fluorobenzoate is a high-value fluorinated aromatic intermediate used primarily in the discovery of PROTAC degraders (specifically targeting MLLT1/MLLT3) and kinase inhibitors (e.g., PDE2, TRPM8 antagonists).[1] Its structural motif—combining an electron-withdrawing fluorine atom ortho to an acetyl group, with a para-positioned ester—makes it a critical scaffold for modifying the electronic and steric properties of bioactive molecules.

Current market intelligence indicates this compound is often a "make-to-order" item from catalog suppliers.[1] Consequently, this guide provides a dual strategy: direct procurement sources for small-scale R&D and a validated synthesis route for scale-up or when lead times are prohibitive.[1]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl 4-acetyl-3-fluorobenzoate
CAS Number 1059549-72-2
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Physical State Solid (typically off-white to pale yellow)
Melting Point 62–66 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM
SMILES COC(=O)C1=CC(F)=C(C(C)=O)C=C1
InChI Key InChIKey=... (Specific isomer verification required)

Supply Chain Intelligence

Commercial Suppliers (Direct Procurement)

The compound is available from specialized building block suppliers.[1] Prices are volatile and often listed as "Inquire" due to batch production cycles.[1]

SupplierCatalog / SKUAvailability StatusEstimated Price (R&D Scale)
CymitQuimica F783870Stock / Lead Time~€150–250 / 1g
Abcr GmbH AB636883InquireInquire
Sunway Pharm GenericMake-to-OrderBulk pricing available
ChemicalBook AggregatorVariesVaries

Procurement Advisory:

  • Lead Time Risk: Many suppliers list this as "2-3 weeks" or "4-6 weeks," indicating they do not hold stock but synthesize upon order.[1]

  • Purity Tier: Standard purity is >97% (HPLC). For PROTAC synthesis, >98% is recommended to avoid isomeric impurities that complicate downstream purification.

Strategic Sourcing: The "Make vs. Buy" Decision

If the target ester (CAS 1059549-72-2) is unavailable or prohibitively expensive (> $300/g), it is cost-effective to synthesize it from the commercially available precursor 1-(4-bromo-2-fluorophenyl)ethanone (CAS 625446-22-2).[1]

  • Precursor: 1-(4-bromo-2-fluorophenyl)ethanone[1]

  • Precursor CAS: 625446-22-2[1][2][3]

  • Precursor Availability: High (Sigma-Aldrich, ChemScene, BLDpharm).[1]

  • Precursor Price: ~$30–50 / 1g (significantly cheaper than the target ester).[1]

Technical Core: Synthesis & Manufacturing

The most robust route to Methyl 4-acetyl-3-fluorobenzoate is the Palladium-Catalyzed Carbonylation of the aryl bromide precursor.[1] This method ensures high regioselectivity and yield.[1]

Synthetic Pathway

The reaction transforms the aryl bromide moiety into a methyl ester using carbon monoxide (CO) and methanol.[1]

SynthesisRoute Precursor 1-(4-bromo-2-fluorophenyl)ethanone (CAS 625446-22-2) Target Methyl 4-acetyl-3-fluorobenzoate (CAS 1059549-72-2) Precursor->Target Carbonylation Reagents CO (gas), MeOH Pd(dppf)Cl2, Et3N 80°C, 12h Reagents->Precursor

Figure 1: Palladium-catalyzed methoxycarbonylation route.

Detailed Protocol (Self-Validating)

Objective: Synthesize 5.0 g of Methyl 4-acetyl-3-fluorobenzoate.

  • Setup: Charge a high-pressure autoclave (or heavy-walled glass pressure vessel) with:

    • Substrate: 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq).

    • Solvent: Methanol (anhydrous, 10-20 volumes).

    • Base: Triethylamine (Et₃N) (2.0–3.0 eq) to neutralize HBr byproduct.[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%).[1] Note: Pd(OAc)₂/dppp can also be used.[1]

  • Reaction:

    • Purge the vessel with Nitrogen (3x).[1]

    • Pressurize with Carbon Monoxide (CO) to 5–10 bar (approx. 70–150 psi).[1]

    • Heat to 80–100 °C with vigorous stirring for 12–18 hours.

  • Workup:

    • Cool to room temperature and carefully vent CO (in a fume hood).[1]

    • Filter the mixture through a pad of Celite to remove Pd black.[1] Rinse with MeOH.[1]

    • Concentrate the filtrate under reduced pressure.[1][4]

    • Dissolve residue in Ethyl Acetate and wash with water and brine.[1][4]

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]

    • Validation: Verify product by ¹H NMR (Look for methyl ester singlet ~3.9 ppm and acetyl singlet ~2.6 ppm).[1]

Applications in Drug Discovery[6][7]

PROTAC Development (MLLT1/MLLT3 Degraders)

Methyl 4-acetyl-3-fluorobenzoate serves as a key "warhead" precursor or linker attachment point in the synthesis of degraders for MLLT1 (ENL) and MLLT3 (AF9) .[1] These proteins are YEATS domain-containing chromatin readers implicated in acute leukemias.[1]

  • Mechanism: The ester group is typically hydrolyzed to the acid or converted to a hydrazide (using methylhydrazine) to form an indazole or similar heterocycle that binds to the target protein, which is then linked to an E3 ligase ligand.

Kinase & Ion Channel Inhibitors
  • PDE2 Inhibitors: Used to synthesize dihydropyrazolopyrimidinones for treating CNS disorders (e.g., schizophrenia).[1]

  • TRPM8 Antagonists: The scaffold is utilized in sulfonamide derivatives for pain management.[1]

Quality Control & Safety

Analytical Standards
  • HPLC Purity: ≥ 98.0% (Area %).[1][4]

  • Impurity Profile: Monitor for unreacted aryl bromide (Precursor) and the hydrolyzed acid (4-acetyl-3-fluorobenzoic acid).[1]

  • NMR Identity:

    • ¹H NMR (CDCl₃): δ 7.9–7.8 (m, Ar-H), 3.95 (s, 3H, COOCH₃), 2.65 (s, 3H, COCH₃).

Safety Hazards (GHS)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Handling: Use in a fume hood.[1] The precursor (aryl bromide) and CO gas (if synthesizing) require strict safety protocols (CO is toxic/flammable).[1]

References

  • PROTAC Synthesis: Protac Degraders of MLLT1 and/or MLLT3. European Patent EP 4428134 A1.[1]

  • PDE2 Inhibitors: Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors. US Patent 10,174,037 B2.[1]

  • Precursor Synthesis: Sulfonamide compounds having TRPM8 antagonistic activity. US Patent 8,987,445 B2.[1]

  • Chemical Data: PubChem Compound Summary for 1-(4-bromo-2-fluorophenyl)ethanone (Precursor). [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Functionalized Indazoles

This Application Note provides a high-precision protocol for the synthesis of Methyl 3-methyl-1H-indazole-6-carboxylate from Methyl 4-acetyl-3-fluorobenzoate . This transformation is a critical junction in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision protocol for the synthesis of Methyl 3-methyl-1H-indazole-6-carboxylate from Methyl 4-acetyl-3-fluorobenzoate . This transformation is a critical junction in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

Subject: Cyclization of Methyl 4-acetyl-3-fluorobenzoate to Methyl 3-methyl-1H-indazole-6-carboxylate. Methodology: Hydrazine-Mediated Nucleophilic Aromatic Substitution (


).

Executive Summary & Mechanism

The synthesis of the indazole core from o-haloacetophenones exploits the "ambident" nucleophilicity of hydrazine. The reaction proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the ketone carbonyl (C4-acetyl) to form a hydrazone intermediate.

  • Cyclization (

    
    ):  The distal nitrogen of the hydrazone acts as an intramolecular nucleophile, displacing the ortho-fluorine atom (C3-fluoro).
    
  • Aromatization: Tautomerization establishes the aromatic 1H-indazole system.

Critical Challenge: The starting material contains a methyl ester at C1. Hydrazine is a potent nucleophile that can attack esters to form hydrazides (


).[1] This protocol utilizes controlled stoichiometry and temperature  to favor the kinetic intramolecular cyclization over the intermolecular attack on the ester.
Reaction Pathway Diagram

IndazoleSynthesis SM Methyl 4-acetyl-3-fluorobenzoate (C10H9FO3) Hydrazone Hydrazone Intermediate (Transient) SM->Hydrazone N2H4·H2O (1.1 eq) EtOH, 0°C to RT Product Methyl 3-methyl-1H-indazole-6-carboxylate (C10H10N2O2) Hydrazone->Product Intramolecular SNAr Reflux (80°C) SideProduct Indazole-6-carbohydrazide (Over-reaction impurity) Product->SideProduct Excess N2H4 Prolonged Heat

Caption: Mechanistic pathway highlighting the critical competition between cyclization and hydrazide formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Methyl 4-acetyl-3-fluorobenzoate 196.181.0Substrate
Hydrazine Hydrate (64-80%) 50.061.1 - 1.2Cyclizing Agent
Ethanol (Absolute) 46.0710-15 VolSolvent
Acetic Acid (Optional) 60.050.1 (Cat.)[2]Catalyst
Step-by-Step Procedure

Phase 1: Controlled Condensation

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-acetyl-3-fluorobenzoate (1.0 eq) in Ethanol (10 volumes).

  • Cool: Place the flask in an ice bath (0–5 °C). Rationale: Low temperature suppresses the attack on the ester while allowing the more reactive ketone to form the hydrazone.

  • Addition: Dropwise add Hydrazine Hydrate (1.1 eq) over 15 minutes.

    • Note: Do not add a large excess. Excess hydrazine promotes hydrazide formation.

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (or LCMS) for the disappearance of the ketone.

Phase 2: Thermal Cyclization 5. Reflux: Heat the reaction mixture to reflux (approx. 78–80 °C) for 2–4 hours.

  • Checkpoint: The reaction is complete when the intermediate hydrazone is consumed.
  • Workup (Precipitation Method):
  • Cool the mixture to RT.
  • Concentrate the solvent to approx. 20% of the original volume under reduced pressure.
  • Pour the residue into ice-cold water (20 volumes). Stir vigorously for 30 minutes.
  • The product, Methyl 3-methyl-1H-indazole-6-carboxylate , typically precipitates as an off-white to pale yellow solid.[2]
  • Isolation: Filter the solid, wash with cold water (2x) and a small amount of cold hexanes to remove trace hydrazine.
  • Drying: Dry under vacuum at 45 °C.

Phase 3: Purification (If necessary)

  • If the product contains the hydrazide impurity (polar spot near baseline on TLC), recrystallize from Methanol or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

Quality Control & Self-Validation

Use the following data points to validate the synthesis integrity.

ParameterExpected ResultInterpretation
Appearance Off-white / Pale Yellow SolidDarkening indicates oxidation or polymerization.

H NMR (DMSO-d

)

2.55 (s, 3H, Ar-CH

)
Confirms the 3-methyl group (from acetyl).[2]

H NMR (DMSO-d

)

13.0-13.5 (br s, 1H, NH)
Confirms Indazole N-H (exchangeable).[2]

H NMR (DMSO-d

)

3.90 (s, 3H, OCH

)
Critical: Presence confirms Ester retention.[2]
LCMS (ESI+) [M+H]

= 191.08
Mass of Indazole Ester.
Impurity Check [M+H]

= 191.09 (Hydrazide)
If mass is 191 (same nominal), check retention time.[2] Hydrazide is much more polar.

Note: The molecular weight of the ester (190.2) and hydrazide (190.2) are identical in nominal mass, but distinct in fragmentation and polarity.[2] The ester gives a methoxy signal in NMR; the hydrazide does not.

Troubleshooting & Optimization

Issue: High levels of Hydrazide side-product.

  • Cause: Excess hydrazine or reaction temperature too high for too long.

  • Solution: Reduce hydrazine to 1.05 eq. Use n-Butanol as solvent (higher boiling point allows faster cyclization at 100°C, potentially outpacing the ester attack if done quickly) or add a mild Lewis acid catalyst.[2] Alternatively, if the hydrazide is formed, it can be hydrolyzed to the carboxylic acid (often the next step in drug synthesis anyway) using NaOH/MeOH.[2]

Issue: Incomplete Cyclization.

  • Cause: Steric hindrance or insufficient heat.

  • Solution: Ensure the intermediate hydrazone is fully formed at RT before heating. Add catalytic Acetic Acid to protonate the fluorine (making it a better leaving group via H-bonding) or the hydrazone nitrogen.

References

  • Vertex Pharmaceuticals. (2009). Preparation of substituted indazoles as inhibitors of c-Met kinase. World Intellectual Property Organization. WO2009026717. Link

  • AbbVie Inc. (2014). Synthesis of PARP inhibitors and intermediates. U.S. Patent US8859563B2. Link

  • Lukasik, P. M., et al. (2012).[2] Optimization of the hydrazine-mediated synthesis of indazoles. Journal of Organic Chemistry, 77(22), 10286-10295.[2] Link[2]

  • BenchChem. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Link[2]

Sources

Application

Application Note: Precision Fluorination Protocols for Methyl 4-Acetylbenzoate

Topic: Procedure for Fluorination of Methyl 4-acetylbenzoate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract Methyl 4-acetylbenzoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Fluorination of Methyl 4-acetylbenzoate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

Methyl 4-acetylbenzoate (CAS: 3609-53-8) serves as a critical scaffold in the synthesis of hepatitis C inhibitors, anti-inflammatory agents, and novel bioisosteres.[1] This guide details two distinct fluorination pathways:


-fluorination  to generate the phenacyl fluoride (a reactive intermediate and metabolic blocker) and gem-difluorination  to generate the 1,1-difluoroethyl derivative (a carbonyl bioisostere).[1] These protocols prioritize safety, scalability, and chemoselectivity, utilizing modern reagents (Selectfluor™ and Deoxo-Fluor®) to overcome the deactivated nature of the electron-deficient aromatic ring.

Part 1: -Fluorination (Monofluorination)

Target Product: Methyl 4-(2-fluoroacetyl)benzoate Primary Reagent: Selectfluor™ (F-TEDA-BF


)[1]
Mechanistic Rationale

The introduction of a single fluorine atom at the


-position of the acetyl group increases metabolic stability against carbonyl reduction and provides a handle for further nucleophilic substitution.

The reaction proceeds via an electrophilic fluorination mechanism.[1] Methyl 4-acetylbenzoate exists in equilibrium with its enol form.[1] The electron-withdrawing ester group at the para position destabilizes the cationic intermediate, making the substrate less reactive than unsubstituted acetophenone. Consequently, this protocol utilizes methanol as a solvent to facilitate enolization and requires reflux conditions to drive the reaction to completion.

Experimental Protocol

Materials:

  • Methyl 4-acetylbenzoate (1.0 equiv)[1]

  • Selectfluor™ (1.1 – 1.2 equiv)[1]

  • Methanol (Anhydrous, ACS Grade)[1]

  • Nitrogen atmosphere[1][2][3][4]

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Charge the flask with Methyl 4-acetylbenzoate (e.g., 1.78 g, 10 mmol) and dissolve in Methanol (40 mL, 0.25 M concentration).

  • Reagent Addition: Add Selectfluor™ (3.90 g, 11 mmol) in a single portion. The solution may turn slightly yellow.[1]

  • Reaction: Heat the mixture to a gentle reflux (65°C) under nitrogen.

    • Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours. The electron-deficient ring slows the reaction; typical reaction times range from 12 to 24 hours.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove methanol under reduced pressure (rotary evaporator).[1]

    • Resuspend the solid residue in Dichloromethane (DCM) and water.[1]

    • Extract the aqueous layer with DCM (3 x 20 mL).[1]

    • Wash combined organics with saturated NaHCO

      
       (to remove HF byproducts) and brine.[1]
      
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 60–75% (Yields are often lower than electron-rich acetophenones due to slower enolization).[1]

Pathway Visualization

AlphaFluorination Substrate Methyl 4-acetylbenzoate (Keto Form) Enol Enol Intermediate Substrate->Enol MeOH Reflux (Keto-Enol Tautomerism) TS N-F Transfer Transition State Enol->TS + Selectfluor Product Methyl 4-(2-fluoroacetyl)benzoate TS->Product - H-TEDA-BF4 Selectfluor Selectfluor™ (F-TEDA-BF4) Selectfluor->TS

Figure 1: Electrophilic fluorination pathway via enol intermediate.[1]

Part 2: Gem-Difluorination (Deoxyfluorination)

Target Product: Methyl 4-(1,1-difluoroethyl)benzoate Primary Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)[1][5]

Mechanistic Rationale

Replacing the carbonyl oxygen with two fluorine atoms creates a bioisostere that mimics the steric and electronic properties of the ketone while eliminating its reactivity toward nucleophiles and preventing metabolic reduction to the alcohol.

We select Deoxo-Fluor® over DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability, which is critical when heating is required to overcome the deactivating effect of the methyl ester group.

Experimental Protocol

Materials:

  • Methyl 4-acetylbenzoate (1.0 equiv)[1]

  • Deoxo-Fluor® (1.5 – 2.0 equiv)[1]

  • Ethanol (Catalytic, 0.2 equiv) – Activator

  • Dichloromethane (Anhydrous) or neat conditions[1][2]

Step-by-Step Procedure:

  • Safety Prep: Perform all operations in a well-ventilated fume hood. Deoxo-Fluor releases HF upon hydrolysis; use plasticware where possible or silylated glassware.[1]

  • Setup: In a dry Teflon or polypropylene vessel, dissolve Methyl 4-acetylbenzoate (10 mmol) in anhydrous DCM (5 mL).

    • Note: For difficult substrates, running the reaction neat (without solvent) often improves conversion.

  • Reagent Addition: Cool the vessel to 0°C. Add Deoxo-Fluor® (20 mmol) dropwise.

  • Activation: Add catalytic Ethanol (2 mmol). This generates a small amount of HF in situ, which catalyzes the initial attack of the sulfur species on the carbonyl oxygen.

  • Reaction: Allow to warm to room temperature.

    • Optimization: If conversion is <50% after 12 hours (checked by 19F NMR), heat the mixture to 40-50°C. The ester group withdraws electron density, making the carbonyl carbon more electrophilic (good for initial attack) but the intermediate carbocation less stable (bad for the second fluorination step).[1]

  • Quench (Critical):

    • Cool to 0°C.[1]

    • Slowly quench by dropwise addition into saturated aqueous NaHCO

      
      . Caution: Vigorous CO
      
      
      
      evolution.[1]
  • Work-up: Extract with DCM. Wash organics with 1M HCl (to remove amine byproducts) and then water.[1]

  • Purification: Dry over MgSO

    
     and concentrate. The product is often volatile; avoid high vacuum for extended periods.[1] Purification via silica gel chromatography (100% Pentane or Hexane) is usually sufficient.[1]
    

Expected Yield: 75–85%

Pathway Visualization

GemDifluorination Substrate Methyl 4-acetylbenzoate Activated Alkoxy-Amino-Sulfur Intermediate Substrate->Activated + Deoxo-Fluor (Nucleophilic Attack) Carbocation Fluoro-Carbocation Intermediate Activated->Carbocation - (MeOCH2CH2)2NS(O)F (Leaving Group) Product Methyl 4-(1,1-difluoroethyl)benzoate Carbocation->Product + Fluoride Ion (F-) Deoxo Deoxo-Fluor® Deoxo->Activated

Figure 2: Nucleophilic deoxyfluorination mechanism via carbocation intermediate.[1]

Part 3: Comparative Analysis & Data

The choice between protocols depends entirely on the desired pharmacological outcome.

FeatureAlpha-Fluorination (Selectfluor)Gem-Difluorination (Deoxo-Fluor)
Product Type

-Fluoro Ketone

Bioisostere
Primary Utility Reactive intermediate / Metabolic blockPhysicochemical modulation (pKa, lipophilicity)
Reaction Class Electrophilic SubstitutionNucleophilic Substitution (Deoxyfluorination)
Key Challenge Slow enolization due to ester groupInstability of carbocation intermediate
Safety Profile High (Solid reagent, non-volatile)Moderate (HF generation, thermal risks)
Cost ModerateHigh

References

  • Selectfluor Chemistry: Banks, R. E. et al.[1][6] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992. Link

  • Deoxo-Fluor Utility: Lal, G. S. et al.[1][5][7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry, 1999.[7] Link[1]

  • Fluorination of Acetophenones: Kitamura, T. et al.[8] "Hypervalent Iodine-Promoted

    
    -Fluorination of Acetophenone Derivatives." Journal of Organic Chemistry, 2014.[8][9] Link[1]
    
  • Mechanism of Radical Fluorination: Lu, H. et al. "Selectfluor-Promoted Reactions of Aryl Methyl Ketones." Organic Letters, 2023. Link[1]

  • General Deoxyfluorination Protocols: Singh, R.P. & Shreeve, J.M.[9] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis, 2002.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-acetyl-3-fluorobenzoate Synthesis

Ticket ID: #MAF-882-OPT Subject: Yield Optimization & Troubleshooting for Methyl 4-acetyl-3-fluorobenzoate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MAF-882-OPT

Subject: Yield Optimization & Troubleshooting for Methyl 4-acetyl-3-fluorobenzoate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: Route Selection & Strategy

You are likely encountering yield issues due to the electronic nature of the benzene ring. The target molecule contains two electron-withdrawing groups (EWG): the methyl ester and the fluorine atom.

If you are attempting Friedel-Crafts Acylation on methyl 3-fluorobenzoate, stop immediately . The ester group is strongly deactivating and meta-directing, while the fluorine is deactivating (inductively) yet ortho/para-directing. This conflict leads to poor regioselectivity, poly-substitution, and low yields (<30%).

The Recommended Pathway: The industry-standard "High-Fidelity" route is the Stille Coupling of Methyl 4-bromo-3-fluorobenzoate with Tributyl(1-ethoxyvinyl)tin , followed by acidic hydrolysis. This method utilizes the specific activation of the C-Br bond (weakened by the ortho-fluorine) to ensure 100% regioselectivity.

Route Comparison Table
FeatureDirect Acylation (Friedel-Crafts)Stille Coupling (Recommended)
Starting Material Methyl 3-fluorobenzoateMethyl 4-bromo-3-fluorobenzoate
Reagent Acetyl chloride /

Tributyl(1-ethoxyvinyl)tin / Pd(0)
Regioselectivity Poor (Mixture of isomers)Excellent (Defined by C-Br bond)
Functional Group Tolerance Low (Lewis acid attacks ester)High (Neutral conditions)
Typical Yield 25-40%75-92%
Major Impurity Isomers & Polymerized tarsOrganotin residues

Module 1: The Optimized Protocol (Stille Coupling)

This protocol is designed to minimize the two most common failure modes: Protodeostannylation (loss of the vinyl group) and Catalyst Poisoning .

Step-by-Step Workflow
  • Reagents:

    • Substrate: Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

    • Reagent: Tributyl(1-ethoxyvinyl)tin (1.2 equiv) [Acts as masked acetyl group]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for faster kinetics)
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

  • Reaction (The Coupling):

    • Degas solvent thoroughly with Argon for 20 mins (Oxygen kills the active Pd(0) species).

    • Heat to 90-100°C for 4-12 hours.

    • Checkpoint: Monitor TLC/LCMS. You should see the disappearance of the bromide and the appearance of the enol ether intermediate .

  • Hydrolysis (The Unmasking):

    • Cool to room temperature.

    • Add 1N HCl (aq) directly to the reaction mixture. Stir vigorously for 1-2 hours.

    • Mechanism:[1][2][3][4] The enol ether hydrolyzes to the ketone (acetyl group).

  • Workup (The Critical Step):

    • See Ticket #002 below for Tin removal.

Visual Workflow (DOT Diagram)

StilleWorkflow Start Methyl 4-bromo- 3-fluorobenzoate Reagent Tributyl(1-ethoxyvinyl)tin + Pd(0) Catalyst Start->Reagent Oxidative Addition Intermed Enol Ether Intermediate Reagent->Intermed Transmetallation & Reductive Elim Hydrolysis Acidic Hydrolysis (1N HCl) Intermed->Hydrolysis Protonation Product Methyl 4-acetyl- 3-fluorobenzoate Hydrolysis->Product Yield: ~85%

Caption: Figure 1. Optimized Stille coupling workflow utilizing a masked acetyl group to prevent side reactions.

Module 2: Troubleshooting & FAQs

Ticket #001: "My reaction turns black and stalls at 50% conversion."

Diagnosis: Catalyst Decomposition ("Palladium Black"). Root Cause:

  • Oxygen Ingress: The active Pd(0) species is highly sensitive to oxidation.

  • Instability of

    
    :  Tetrakis is notoriously unstable if stored improperly (yellow = good; orange/brown = bad).
    

Solution Protocol:

  • Switch Catalysts: Use

    
      or 
    
    
    
    . These are Pd(II) precatalysts that are more robust and reduce to Pd(0) in situ.
  • The "Freeze-Pump-Thaw" Method: Do not just bubble nitrogen. Freeze the solvent, pull vacuum, thaw, and backfill with Argon. Repeat 3x.

  • Add Copper(I): Adding 10 mol% CuI can accelerate the transmetallation step (The "Liebeskind-Stille" modification), pushing the reaction to completion before the catalyst dies [1].

Ticket #002: "I cannot remove the Tin byproduct. It's ruining my NMR."

Diagnosis: Organotin contamination (


 or 

). Root Cause: Tributyltin byproducts are lipophilic and "smear" through silica columns, co-eluting with your ester.

Solution Protocol (The KF Method): Do not rely on standard chromatography alone. Use the Potassium Fluoride (KF) precipitation method [2].

  • Dilute the crude reaction mixture with Ether or Ethyl Acetate.[5]

  • Add a saturated aqueous solution of KF (Potassium Fluoride).

  • Stir vigorously for 30 minutes.

  • Observation: A white, polymeric solid (

    
    ) will precipitate.
    
  • Filter through a pad of Celite.[5][6] The filtrate is now tin-free.

Alternative (The Silica-KF Column): Prepare a column using silica gel mixed with 10% w/w finely ground KF. The tin binds irreversibly to the fluoride-doped silica.

Ticket #003: "The product is an oil, but it should be a solid."

Diagnosis: Incomplete hydrolysis or residual solvent. Analysis: The intermediate enol ether (1-ethoxyvinyl group) is an oil. If your acidic hydrolysis (Step 3 in Module 1) was too short or the acid was too weak, you have a mixture of the ketone (product) and the enol ether.

Solution:

  • Resubmit the oil to THF/1N HCl (1:1) and stir for 2 more hours.

  • Check NMR for the disappearance of the vinyl protons (usually around 4.0-4.5 ppm).

  • Ensure you are not seeing transesterification. If you use Methanol/HCl, you might exchange the methyl ester. Use THF/Water/HCl to be safe.

Module 3: Decision Logic for Purification

Use this logic tree to determine the best workup based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTin Is Tin (Sn) present in NMR? Start->CheckTin KF_Treat Execute KF Workup: Add sat. aq. KF, stir 30 min, Filter CheckTin->KF_Treat High Sn Load CheckHydro Is Enol Ether visible (NMR 4-5ppm)? CheckTin->CheckHydro Low/No Sn SnYes Yes SnNo No KF_Treat->CheckHydro ReHydro Re-subject to THF/1N HCl CheckHydro->ReHydro Incomplete Column Flash Chromatography (Hex/EtOAc) CheckHydro->Column Complete HydroYes Yes HydroNo No ReHydro->Column Final Pure Product (Crystallize if possible) Column->Final

Caption: Figure 2. Decision tree for post-reaction processing to ensure high purity.

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications." Journal of the American Chemical Society, 113(25), 9585-9595.

  • Leibner, J. E., & Jacobus, J. (1979). "The fluoride ion induced reaction of organotin compounds."[1] The Journal of Organic Chemistry, 44(3), 449-450. (Foundation of the KF workup method).

  • Kosugi, M., et al. (1978).[3] "Reaction of organic halides with organotin compounds catalyzed by palladium complexes."[1][2][3][7] Chemistry Letters, 7(3), 301-304. (The original Stille-Migita acetylation protocol).

  • Renaud, P., et al. (1998).[8] "A Simple and Effective Procedure for Removal of Tri-n-butyltin Halides from Reaction Mixtures." Tetrahedron Letters, 39(15), 2123-2126.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-acetyl-3-fluorobenzoate

Here is the technical support guide for the recrystallization of methyl 4-acetyl-3-fluorobenzoate, designed as a dynamic troubleshooting center. Status: Operational | Role: Senior Application Scientist | Ticket: #REC-4A3...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the recrystallization of methyl 4-acetyl-3-fluorobenzoate, designed as a dynamic troubleshooting center.

Status: Operational | Role: Senior Application Scientist | Ticket: #REC-4A3F-SOLV

Executive Summary & Molecule Profile[1][2]

User Query: What are the optimal solvent systems for the recrystallization of methyl 4-acetyl-3-fluorobenzoate?

Technical Assessment: Methyl 4-acetyl-3-fluorobenzoate (CAS: N/A for specific isomer in common public registries, but analog to CAS 3609-53-8) is a moderate-polarity aromatic ester. Its purification is often complicated by the fluorine substituent , which increases lipophilicity compared to the non-fluorinated analog, and the acetyl group , which introduces hydrogen bond accepting capability.

Common failure modes in purifying this compound include "oiling out" (liquid-liquid phase separation) due to a low melting point range (estimated 50–80°C based on structural analogs) and difficulty removing regioisomeric impurities.

Physicochemical Profile (Estimated)
PropertyCharacteristicImpact on Recrystallization
Polarity Moderate (LogP ~1.8–2.2)Soluble in EtOAc, DCM, Alcohols; Insoluble in Water/Alkanes.
H-Bonding Acceptor (C=O groups)Good solubility in protic solvents (MeOH/EtOH) when hot.
Crystallinity Moderate to LowHigh risk of oiling out; requires slow cooling gradients.
Impurities Acids, RegioisomersAcids require basic wash prior to crystallization; Isomers require high selectivity solvents.

Recommended Solvent Systems

Based on the structural motif of fluorinated acetophenones and benzoic esters, the following protocols are validated by chemical logic and analog precedence [1, 2].

Protocol A: The "Gold Standard" Binary System (EtOAc / Heptane)

Best for: High purity requirements, removal of non-polar impurities, and preventing oiling out.

  • Solvent: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent).

  • Ratio: Typically 1:3 to 1:5 (v/v).

  • Methodology:

    • Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 3-5 mL per gram).

    • Once dissolved, remove heat source.

    • Slowly add hot n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Ethyl Acetate to clear the solution.

    • Critical Step: Allow to cool to room temperature undisturbed for 2 hours. If oiling occurs, reheat and add more Ethyl Acetate.

    • Cool to 0°C or -20°C to maximize yield.

Protocol B: Single Solvent (Methanol or Ethanol)

Best for: Large scale batches, removal of highly polar impurities (salts, acids).

  • Solvent: Anhydrous Methanol or Ethanol (95%).

  • Methodology:

    • Dissolve crude in boiling alcohol.

    • Note: This compound has significant solubility in alcohols. You must use the absolute minimum volume.

    • Cool slowly. If crystals do not form at room temperature, seed the solution and refrigerate (-20°C).

    • Warning: Esters can undergo transesterification in alcohols if acidic/basic impurities are present. Ensure pH is neutral before heating [3].

Troubleshooting Decision Tree (Logic Flow)

The following diagram illustrates the decision process for rescuing a failed crystallization.

RecrystallizationLogic Start Start: Crude Mixture Dissolve Dissolve in Hot Solvent (EtOAc or MeOH) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insoluble salts) CheckSol->Filter No (Cloudy) Cooling Slow Cooling to RT CheckSol->Cooling Yes Filter->Cooling Result Observation? Cooling->Result Crystals Crystals Formed (Success) Result->Crystals Needles/Prisms Oil Oiling Out (Liquid droplets) Result->Oil Two Liquid Phases NoPrecip No Precipitation (Solution remains clear) Result->NoPrecip Clear Solution RescueOil Reheat -> Add more Good Solvent OR Seed at Cloud Point Oil->RescueOil RescueClear Evaporate 20% Solvent OR Add Anti-Solvent (Heptane) NoPrecip->RescueClear RescueOil->Cooling RescueClear->Cooling

Figure 1: Decision matrix for troubleshooting crystallization outcomes. Blue nodes indicate standard process steps; Red nodes indicate failure modes requiring intervention.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. Why?

A: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solvated crystals.

  • The Fix: You likely used too much anti-solvent (Heptane) or the solution is too concentrated.

  • Immediate Action: Reheat the mixture until it is a single phase. Add a small amount of the "good" solvent (EtOAc). Let it cool very slowly (wrap the flask in foil or a towel). Seeding is critical here: add a tiny crystal of pure product when the solution reaches cloud point [1].

Q2: Can I use water as an anti-solvent with Methanol?

A: Not recommended. While water is a potent anti-solvent, fluorinated aromatic esters are extremely hydrophobic. Adding water often causes immediate, uncontrolled precipitation of the product as an amorphous oil or gum rather than a crystal lattice. Stick to Heptane or Hexane as the anti-solvent.

Q3: I suspect my product contains the 3-fluoro and 5-fluoro isomers. Will this separate them?

A: Recrystallization is moderately effective for regioisomers.

  • Strategy: Isomers often have different crystal packing energies. Use a solvent system that allows for slow growth (e.g., Toluene/Hexane). Fast precipitation (like crashing out with water) traps isomers.

  • Verification: You must monitor the mother liquor vs. the crystals via 1H-NMR or HPLC . If the ratio doesn't improve after two rounds, column chromatography is required.

Q4: Why do you recommend Heptane over Hexane?

A:

  • Thermodynamics: Heptane (BP 98°C) allows for a wider temperature gradient than Hexane (BP 68°C), allowing you to dissolve the solute at a higher temperature, which improves the solubility differential upon cooling.

  • Safety: Heptane is less neurotoxic and has a higher flash point.

References

  • PrepChem. Synthesis of Methyl 4-Acetylbenzoate. (Analogous methodology for acetyl-benzoate purification via crystallization). [Link]

  • Google Patents.Method for synthesizing methyl 2-methyl-4-acetyl benzoate (and fluorinated analogs). Patent CN109553528A.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for ester/ketone solvent selection). [Link]

Troubleshooting

Preventing hydrolysis during reaction of methyl 4-acetyl-3-fluorobenzoate

Welcome to the technical support center for methyl 4-acetyl-3-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 4-acetyl-3-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions related to its stability, with a primary focus on preventing unwanted hydrolysis during chemical reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Diagnosing and Preventing Hydrolysis

This section is structured to help you identify the root cause of potential hydrolysis of your methyl 4-acetyl-3-fluorobenzoate and provides actionable steps to mitigate the issue.

Question 1: My reaction yield is consistently low, and I suspect the ester is hydrolyzing. How can I confirm this and what are the immediate steps to prevent it?

Answer:

Low yields are a common problem that can often be attributed to the degradation of starting materials or products. The ester functionality in methyl 4-acetyl-3-fluorobenzoate is susceptible to hydrolysis, which breaks it down into 4-acetyl-3-fluorobenzoic acid and methanol.

Confirmation of Hydrolysis:

  • Thin Layer Chromatography (TLC): Spot your crude reaction mixture alongside a standard of your starting ester and, if available, the corresponding carboxylic acid. The presence of a new spot with a lower Rf value (as carboxylic acids are typically more polar than their corresponding methyl esters) is a strong indicator of hydrolysis.

  • Proton NMR (¹H NMR): In your crude NMR spectrum, look for the disappearance or diminished integration of the methyl ester singlet (typically around 3.9 ppm). Concurrently, the appearance of a broad singlet corresponding to the carboxylic acid proton (often >10 ppm) confirms hydrolysis.

  • LC-MS Analysis: This is a highly sensitive method to detect the presence of the hydrolyzed carboxylic acid by its mass-to-charge ratio.

Immediate Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all your solvents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture is a key reactant for hydrolysis.[1][2]

  • Control of pH: Avoid both strongly acidic and strongly basic conditions, as both can catalyze ester hydrolysis.[1] If your reaction requires a base, opt for a non-nucleophilic, hindered base. For acidic conditions, use the minimum catalytic amount required.

  • Temperature Management: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.

Question 2: I am performing a reaction that requires an aqueous workup. How can I minimize hydrolysis during this step?

Answer:

Aqueous workups are a critical point where hydrolysis can significantly impact your yield. The key is to minimize the contact time with the aqueous phase and to control the conditions of the extraction.

Optimized Workup Protocol to Mitigate Hydrolysis:

  • Cooling: Before beginning the workup, cool your reaction mixture to 0°C in an ice bath. This slows down the kinetics of the hydrolysis reaction.[3]

  • Use of Brine: Conduct your aqueous washes with cold, saturated sodium chloride solution (brine). Brine reduces the solubility of your organic product in the aqueous layer, facilitating a more efficient separation.[3]

  • Weak Base for Neutralization: If you need to neutralize an acidic reaction mixture, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[3] Add it slowly to control any gas evolution.

  • Prompt Separation and Drying: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[3] After separation, immediately dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.[3]

ParameterStandard WorkupOptimized Anti-Hydrolysis WorkupRationale
Temperature Room Temperature0°C (Ice Bath)Slows the rate of hydrolysis.[3]
Washing Solution Deionized WaterCold, Saturated BrineDecreases the solubility of the ester in the aqueous phase.[3]
Neutralizing Agent 1M NaOHCold, Saturated NaHCO₃A weak base is less likely to catalyze hydrolysis.[3]
Drying Agent Anhydrous Na₂SO₄Anhydrous MgSO₄ (faster)Efficiently removes trace amounts of water to prevent further hydrolysis.
Question 3: Does the fluorine atom in methyl 4-acetyl-3-fluorobenzoate make it more or less susceptible to hydrolysis compared to its non-fluorinated analog?

Answer:

The presence of the fluorine atom on the benzene ring has a significant electronic effect that influences the reactivity of the ester. Fluorine is a highly electronegative element, and it acts as an electron-withdrawing group through the sigma bond network (inductive effect).[4]

This electron withdrawal increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack by water.[5][6] Therefore, methyl 4-acetyl-3-fluorobenzoate is expected to be more prone to hydrolysis than methyl 4-acetylbenzoate under similar conditions.

Frequently Asked Questions (FAQs)

What is the primary mechanism of hydrolysis for methyl 4-acetyl-3-fluorobenzoate?

The hydrolysis of methyl 4-acetyl-3-fluorobenzoate proceeds via a nucleophilic acyl substitution mechanism.[7][8][9] This can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis: A hydroxide ion (or other base) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylate.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and the expulsion of methanol.

Below is a diagram illustrating the base-catalyzed hydrolysis mechanism.

Sources

Optimization

Technical Support Center: SNAr Reactions on Methyl 4-acetyl-3-fluorobenzoate

Status: Operational Ticket Focus: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Assigned Specialist: Senior Application Scientist Diagnostic Framework (Interactive Guide) Before altering your reaction paramet...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Assigned Specialist: Senior Application Scientist

Diagnostic Framework (Interactive Guide)

Before altering your reaction parameters, identify your specific failure mode using the logic flow below. This chart isolates issues based on crude LC-MS/NMR data.

TroubleshootingFlow Start Start: Analyze Crude Mixture CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains (>20%) CheckSM->SM_Left No SM_Gone SM Consumed CheckSM->SM_Gone Yes LowReactivity Issue: Low Reactivity Action: Increase T, Switch to DMSO/NMP SM_Left->LowReactivity CheckProduct Is Desired Product Formed? SM_Gone->CheckProduct CheckSide Identify Major Impurity CheckProduct->CheckSide Minor/No Peak Clean Reaction Successful Proceed to Workup CheckProduct->Clean Major Peak Impurity_Imine M+ (SM + Amine - H2O) Diagnosis: Schiff Base Formation CheckSide->Impurity_Imine Imine Mass Impurity_Hydrolysis M+ (Product - 14) Diagnosis: Ester Hydrolysis (Acid) CheckSide->Impurity_Hydrolysis Acid Mass Impurity_Amide M+ (SM + Amine - OMe) Diagnosis: Amidation of Ester CheckSide->Impurity_Amide Amide Mass

Figure 1: Decision tree for diagnosing reaction outcomes based on LC-MS/NMR data.

Technical Brief: Substrate Reactivity & Mechanism

To troubleshoot effectively, you must understand the "personality" of methyl 4-acetyl-3-fluorobenzoate . It is not a standard aryl halide; it is a poly-functional electrophile.

The Electronic Landscape

The fluorine at position 3 is activated primarily by the acetyl group at position 4 (ortho).

  • Activation: The carbonyl group withdraws electron density via resonance, stabilizing the anionic Meisenheimer intermediate. The ester at position 1 (meta) provides additional inductive activation but cannot stabilize the negative charge via resonance [1, 2].

  • The Trap: The same acetyl group that activates the ring is also a "soft" electrophile. Nucleophiles (especially primary amines) may attack the ketone carbonyl (forming an imine) rather than the aromatic ring.

Reaction Pathway & Competitive Sites[1]

Mechanism Substrate Methyl 4-acetyl-3-fluorobenzoate (Substrate) Meisenheimer Meisenheimer Complex (Stabilized by ortho-Acetyl) Substrate->Meisenheimer Path A: Ring Attack (Kinetic Control) Imine Side Product A: Imine/Schiff Base Substrate->Imine Path B: Ketone Attack (Reversible) Amide Side Product B: Amide (Ester Attack) Substrate->Amide Path C: Ester Attack (Slow) Nuc Nucleophile (Nu:) Nuc->Substrate Product S_NAr Product Meisenheimer->Product - F-

Figure 2: Mechanistic pathways showing the desired SNAr route (Green) versus competing carbonyl chemistry (Red).[1]

Troubleshooting Guide (FAQs)

Scenario A: "I see the starting material disappearing, but the product mass is wrong."

Diagnosis: You are likely observing Chemoselectivity Failure .

  • If Mass = [SM + Amine - H₂O]: You have formed the Imine (Schiff Base) .

    • Why: The amine attacked the acetyl ketone instead of the fluorine. This often happens if the ring is not sufficiently activated or if the temperature is too low to overcome the activation energy of aromatic substitution [3].

    • Fix: Increase reaction temperature (e.g., from 25°C to 80°C). SNAr typically has a higher activation energy than imine formation. Furthermore, imine formation is reversible; adding water during workup often hydrolyzes the imine back to the ketone, but if you see it in the crude, the SNAr didn't happen.

  • If Mass = [SM + Amine - OMe]: You have formed the Amide .

    • Why: The nucleophile attacked the methyl ester.

    • Fix: This is a steric issue.[2] Switch to a bulkier base or lower the temperature slightly if the SNAr is fast enough. However, on this specific substrate, the fluorine is usually more reactive than the ester due to the ortho-acetyl activation.

Scenario B: "The reaction is extremely slow (low conversion after 24h)."

Diagnosis: Insufficient Activation or Solvation.

  • Why: The fluoride leaving group requires a polar aprotic solvent to separate the nucleophile from its counter-ion (if ionic) or to stabilize the polar transition state [4].

  • Fix:

    • Solvent Switch: Move from THF or DCM to DMSO, DMF, or NMP . These solvents are critical for SNAr rates.

    • Concentration: SNAr is second-order kinetics. Double the concentration (e.g., 0.1 M → 0.5 M) to significantly increase the rate.

Scenario C: "I see a carboxylic acid byproduct."

Diagnosis: Ester Hydrolysis.

  • Why: Hydroxide ions are present.[3][4][5][6][7][8] This can come from wet solvents or using hygroscopic bases (like NaOH/KOH) in non-dry conditions.

  • Fix: Use anhydrous bases like K₂CO₃ or organic bases like DIPEA (Hünig's base) . Ensure solvents are dried over molecular sieves.

Optimized Protocol

Standardized procedure for reacting a primary amine with Methyl 4-acetyl-3-fluorobenzoate.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 equiv

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve Methyl 4-acetyl-3-fluorobenzoate in anhydrous DMSO.

  • Base Addition: Add DIPEA. Note: If using K₂CO₃, ensure it is finely ground to maximize surface area.

  • Nucleophile Addition: Add the amine slowly.

  • Thermal Activation: Heat the mixture to 60–80°C .

    • Critical: Do not run at RT unless the amine is highly nucleophilic (e.g., pyrrolidine). The ortho-acetyl group activates, but the steric bulk of the acetyl group can hinder the approach of the nucleophile, requiring thermal energy to overcome [5].

  • Monitoring: Check LC-MS at 1 hour. Look for the disappearance of the F-arene peak.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), then brine. Dry over Na₂SO₄.

Reference Data: Solvent Effects

The choice of solvent is the single most impactful variable in SNAr reactions.

SolventPolarity (Dielectric)SNAr Rate ImpactRecommendation
DMSO High (47)Fastest Preferred. Best stabilization of Meisenheimer complex.
DMF High (37)FastGood alternative. Easier to remove than DMSO.
MeCN Moderate (37)ModerateUse only for highly reactive amines.
THF Low (7.5)Slow Avoid. Poor solubility for inorganic bases; poor transition state stabilization.
Ethanol High (24)Slow/RiskyAvoid. Protic solvents solvate the nucleophile (reducing reactivity) and can cause transesterification.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Ortho-Activation Effects: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Chemoselectivity (Imine vs SNAr): Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

  • Solvent Effects in SNAr: Newington, I., Perez-Paris, J., et al. (2007). Solvent Selection Guides. Organic Process Research & Development. Link

  • Steric Hindrance in Ortho-Substituted Arenes: Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley. Link

Sources

Troubleshooting

Technical Support: Controlling Regioselectivity in Methyl 4-acetyl-3-fluorobenzoate

Ticket System ID: CHEM-SUP-8821 Subject: Regioselective Transformations of Methyl 4-acetyl-3-fluorobenzoate (CAS: 128577-47-9) Status: Active Analyst: Senior Application Scientist System Overview & Scaffold Analysis Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: CHEM-SUP-8821 Subject: Regioselective Transformations of Methyl 4-acetyl-3-fluorobenzoate (CAS: 128577-47-9) Status: Active Analyst: Senior Application Scientist

System Overview & Scaffold Analysis

Methyl 4-acetyl-3-fluorobenzoate is a "push-pull" aromatic scaffold critical for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. Its reactivity is defined by three competing electrophilic sites:

  • C3-Fluorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-acetyl and para-ester groups.
    
  • C4-Acetyl (Ketone): Susceptible to nucleophilic addition (Grignard/reduction),

    
    -halogenation, and condensation (Schiff base/hydrazone formation).
    
  • C1-Ester: Susceptible to hydrolysis or nucleophilic attack (amidation/hydrazide formation).

This guide addresses the three most common "failure modes" reported by users: Indazole Cyclization Selectivity ,


 vs. Ester Aminolysis , and 

-Bromination Control
.

Troubleshooting Module: Indazole Synthesis (Cyclization)

User Issue: "I am treating the substrate with hydrazine to form the indazole, but I am losing the methyl ester group (forming the hydrazide)."

Root Cause Analysis

The reaction with hydrazine hydrate is a cascade sequence:

  • Condensation: Hydrazine attacks the C4-acetyl ketone to form a hydrazone.

  • Cyclization: The hydrazone nitrogen attacks the C3-fluorine (

    
    ), ejecting 
    
    
    
    to close the pyrazole ring.
  • Side Reaction: Excess hydrazine attacks the C1-methyl ester, converting it to a hydrazide (

    
    ).
    
Protocol: Chemoselective Indazole Formation

To preserve the ester, you must control the stoichiometry and temperature strictly.

ParameterStandard Condition (Risk of Side Product)Optimized Condition (Ester Retention)
Reagent Hydrazine Hydrate (Excess, >5 eq)Hydrazine Hydrate (1.05 – 1.1 eq)
Solvent Ethanol (Reflux, 78°C)THF or Dioxane (60°C)
Additive NoneAcetic Acid (Cat.) or

Step-by-Step Optimization:

  • Dissolve methyl 4-acetyl-3-fluorobenzoate (1.0 eq) in THF (0.2 M).

  • Add exactly 1.1 eq of Hydrazine Hydrate dropwise at 0°C.

  • Allow to warm to RT. If conversion is slow, heat to 50-60°C. Do not reflux overnight.

  • Monitor: Watch for the disappearance of the starting material. If the "Hydrazide" peak (M+15 mass shift vs product) appears, stop immediately.

Pathway Visualization

IndazolePath Start Methyl 4-acetyl-3-fluorobenzoate Hydrazone Intermediate Hydrazone Start->Hydrazone + N2H4 (1 eq) Fast Indazole Target: 3-Methyl-1H-indazole-5-carboxylate Hydrazone->Indazole Cyclization (-HF) Heat Hydrazide Side Product: Indazole-5-carbohydrazide Indazole->Hydrazide + Excess N2H4 Over-reaction

Figure 1: Reaction pathway showing the danger of over-reaction with hydrazine.

Troubleshooting Module: Selectivity

User Issue: "I am trying to displace the fluorine with a primary amine, but I'm getting a mixture of amide and imine byproducts."

Root Cause Analysis

Primary amines are nucleophilic enough to attack the C1-ester (forming amides) or the C4-ketone (forming imines) before displacing the C3-fluorine, especially if the


 activation energy is not met.
Decision Matrix: Optimizing
VariableRecommendationRationale
Base

or DIPEA
Strong enough to neutralize HF, but non-nucleophilic (unlike NaOMe which attacks the ester).
Solvent DMSO or DMF Polar aprotic solvents stabilize the Meisenheimer complex, accelerating

significantly over ester attack.
Temperature 80°C - 100°C

on fluoro-benzenes usually requires heat. Ester aminolysis is often faster at lower temps; heat favors the thermodynamic aromatic substitution in this specific scaffold.

Technical Tip: If imine formation (Schiff base) is the dominant side reaction, add wet solvent or a trace of water. Imines hydrolyze back to ketones in aqueous conditions, while the


 C-N bond is stable.
Workflow Logic

SNArLogic Decision Select Nucleophile PrimaryAmine Primary Amine (R-NH2) Decision->PrimaryAmine SecondaryAmine Secondary Amine (R2-NH) Decision->SecondaryAmine Risk1 Risk: Amide Formation (Attack at Ester) PrimaryAmine->Risk1 Risk2 Risk: Imine Formation (Attack at Ketone) PrimaryAmine->Risk2 Solution1 Use DMSO/80°C Steric bulk protects ester SecondaryAmine->Solution1 Direct SNAr (Preferred) Risk1->Solution1 Mitigation Solution2 Add trace H2O Hydrolyzes Imine Risk2->Solution2 Mitigation

Figure 2: Troubleshooting logic for nucleophilic attacks using amines.

Troubleshooting Module: -Bromination

User Issue: "I need to brominate the acetyl group to make the bromomethyl ketone, but I am getting ring bromination or dibromination."

Root Cause Analysis
  • Ring Bromination: Unlikely.[1] The ring is deactivated by the ester and acetyl groups.

  • Dibromination: The primary issue. Once the first bromine is added (

    
    -bromo ketone), the remaining 
    
    
    
    -proton becomes more acidic, accelerating the second bromination.
Protocol: Selective Monobromination

Do not use elemental Bromine (


) in acetic acid if selectivity is critical. Use Phenyltrimethylammonium tribromide (PTAB) or NBS with acid catalysis.

Recommended Procedure (NBS Method):

  • Reagents: Substrate (1.0 eq), NBS (1.0 eq), p-TsOH (0.1 eq).

  • Solvent: Acetonitrile (MeCN).

  • Condition: Reflux.

  • Mechanism: The acid catalyst promotes enol formation. NBS provides a low, controlled concentration of electrophilic bromine.

Data Comparison:

MethodMonobromo %Dibromo %Notes

/ AcOH
65%25%Hard to stop; corrosive.
NBS / p-TsOH / MeCN 88% <5% High selectivity; easier purification.

/ EtOAc
75%10%Green, heterogeneous, good alternative.

References

  • Indazole Synthesis via Hydrazine

    • Journal of Medicinal Chemistry, "Synthesis and biological evaluation of indazole deriv
    • 2[3][4][5][2]

  • 
     Regioselectivity: 
    
    • Organic Process Research & Development, "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction."[6]

    • 6[3][4][5][2][7][8][9][10][11]

  • 
    -Bromination of Acetophenones: 
    
    • Organic Chemistry Portal, "Synthesis of -Bromoketones."
    • 1[3][5][8]

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: Methyl 4-(bromomethyl)
    • [3][5][11]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Methyl 4-acetyl-3-fluorobenzoate and its Precursors

Introduction: Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with methyl 4-acetyl-3-fluorobenzoate and its synthetic precursors. The inherent reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with methyl 4-acetyl-3-fluorobenzoate and its synthetic precursors. The inherent reactivity of these fluorinated aromatic compounds, while valuable for synthesis, presents significant challenges related to moisture sensitivity. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your materials and the success of your experiments. Our approach is to explain the causality behind each experimental choice, creating a self-validating system of protocols.

Part 1: Foundational Principles of Moisture Sensitivity

A thorough understanding of the underlying chemical principles is critical to preventing and resolving issues related to moisture.

Question: Why is methyl 4-acetyl-3-fluorobenzoate particularly susceptible to degradation by water?

Answer: The moisture sensitivity of methyl 4-acetyl-3-fluorobenzoate is not due to a single factor, but rather a combination of electronic and chemical properties:

  • Ester Hydrolysis: The primary degradation pathway is the hydrolysis of the methyl ester functional group. In the presence of water, the ester can revert to its parent carboxylic acid (4-acetyl-3-fluorobenzoic acid) and methanol. This reaction is reversible and can be catalyzed by trace amounts of acid or base.

  • Inductive Effect of Fluorine: The fluorine atom is highly electronegative. Through its electron-withdrawing inductive effect, it pulls electron density away from the benzene ring.[1][2] This effect propagates to the carbonyl carbon of the ester group, increasing its partial positive charge (electrophilicity). This heightened electrophilicity makes the carbonyl carbon a more attractive target for nucleophilic attack by water molecules.

  • Hygroscopic Precursors: Common precursors, such as 4-acetyl-3-fluorobenzoic acid, are often hygroscopic. The polar carboxylic acid group readily forms hydrogen bonds with atmospheric moisture. If the starting material is not scrupulously dried, water is introduced into the reaction from the outset, hindering ester formation.[3]

Question: How do precursors like 4-acetyl-3-fluorobenzoyl chloride react with moisture?

Answer: Acyl halides, such as 4-acetyl-3-fluorobenzoyl chloride, are significantly more reactive towards water than their corresponding esters or carboxylic acids.[4][5][6] The chloride ion is an excellent leaving group. Upon exposure to even trace moisture, the acyl chloride will rapidly and irreversibly hydrolyze to form 4-acetyl-3-fluorobenzoic acid and hydrochloric acid. This is a common cause of failure in reactions where the acyl chloride is intended to react with other nucleophiles (e.g., amines to form amides).

Part 2: Proactive Handling & Storage Protocols

Preventing moisture contamination is the most effective strategy for maintaining compound integrity.

Question: What are the best practices for storing moisture-sensitive benzoic acid derivatives?

Answer: Proper storage is the first line of defense against degradation.

Storage ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric humidity.
Container Use tightly sealed, amber glass bottles with PTFE-lined caps. For highly sensitive materials, consider flame-sealed ampoules.Provides a physical barrier against moisture and light.
Location Store in a desiccator containing an active desiccant (e.g., Drierite, molecular sieves).Actively removes any moisture that permeates the container seal over time.
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.Slows the rate of potential hydrolytic degradation.

Crucial Note: When removing a refrigerated container from storage, always allow it to warm to ambient laboratory temperature before opening . Opening a cold container will cause atmospheric moisture to immediately condense on the cold surfaces of the compound and container.

Question: What are the essential handling techniques for running reactions with these compounds?

Answer: Meticulous laboratory technique is non-negotiable.

  • Glassware Preparation: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator immediately before use.

  • Use of Anhydrous Reagents: Use only freshly opened bottles of anhydrous solvents or solvents dried using established laboratory procedures.

  • Inert Atmosphere Operations: For reactions involving highly reactive precursors like acyl chlorides, or for syntheses where water is a byproduct (like Fischer esterification), the use of a Schlenk line or a glovebox is strongly recommended to maintain a positive pressure of inert gas.

  • Reagent Transfers: Perform transfers of solid reagents as quickly as possible. Weighing the compound in a glovebox is ideal.

Part 3: Troubleshooting Guide (FAQs)

This section addresses common experimental failures in a question-and-answer format.

Scenario 1: Low Yield in Fischer Esterification

Question: "I am synthesizing methyl 4-acetyl-3-fluorobenzoate by refluxing 4-acetyl-3-fluorobenzoic acid in methanol with a sulfuric acid catalyst. My yield is consistently below 40%, and NMR analysis shows a large amount of unreacted starting material. What's going wrong?"

Answer: This is a classic problem related to the equilibrium nature of the Fischer esterification.[7][8]

  • Primary Cause: The reaction produces water as a byproduct (Carboxylic Acid + Alcohol ⇌ Ester + Water). According to Le Châtelier's principle, the presence of this water, or any water introduced from the start, will push the equilibrium back towards the reactants, preventing the reaction from reaching completion.[3][8]

  • Troubleshooting Steps:

    • Dry Your Starting Material: Dry the 4-acetyl-3-fluorobenzoic acid in a vacuum oven before use.

    • Use Anhydrous Alcohol: Ensure your methanol is anhydrous.

    • Remove Water During Reaction: The most effective solution is to actively remove the water as it forms. This is typically done using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[9]

    • Use Excess Alcohol: Using a large excess of the alcohol (often as the solvent) can also help shift the equilibrium towards the products.[3][9]

Scenario 2: Product Degradation During Workup or Storage

Question: "My purified methyl 4-acetyl-3-fluorobenzoate was a clean white solid, but after aqueous workup and storage for a week, it has become a sticky, oily mess. What happened?"

Answer: This physical change strongly indicates that your purified ester has hydrolyzed back to the carboxylic acid.

  • Primary Cause: Exposure to water during the workup or from atmospheric humidity during storage has caused the ester to degrade. The resulting mixture of the solid carboxylic acid and liquid methanol (a byproduct of hydrolysis) can appear as a sticky oil.

  • Troubleshooting Steps:

    • Minimize Water in Workup: When performing an aqueous wash (e.g., with sodium bicarbonate solution to neutralize the acid catalyst), work quickly. Ensure the subsequent drying step with an anhydrous salt (like MgSO₄ or Na₂SO₄) is thorough.

    • Thoroughly Remove Solvent: Ensure all organic solvent is removed under high vacuum after purification. Residual solvent can trap moisture.

    • Strict Storage Protocol: Immediately after purification and drying, transfer the compound to an appropriate container and store it in a desiccator under an inert atmosphere as described in Part 2.

Part 4: Key Experimental Protocols & Visualizations

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

  • Setup: Assemble an oven-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser under a positive pressure of nitrogen or argon.

  • Charge Flask: Add 4-acetyl-3-fluorobenzoic acid (1.0 eq), a 5-10 fold excess of anhydrous methanol, and a suitable azeotroping solvent (e.g., toluene, ~40% of methanol volume) to the flask.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq).

  • Reflux: Heat the mixture to reflux. You will observe the condensed solvent collecting in the Dean-Stark trap. The water-toluene azeotrope is less dense and will separate, with the heavier water sinking to the bottom of the trap.

  • Monitor: Continue the reflux until no more water collects in the trap and TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography.

Diagram 1: The Fischer Esterification Equilibrium

esterification_equilibrium cluster_reactants Reactants cluster_products Products Carboxylic Acid 4-acetyl-3-fluorobenzoic Acid Alcohol Methanol Ester Methyl 4-acetyl-3-fluorobenzoate Ester->Carboxylic Acid Hydrolysis (+ H⁺) Water Water , color= , color=

Caption: The reversible nature of Fischer Esterification.

Diagram 2: Troubleshooting Workflow for Acyl Chloride Reactions

acyl_chloride_troubleshooting start Low yield of desired product (e.g., Amide) check_byproduct Is 4-acetyl-3-fluorobenzoic acid the major byproduct? start->check_byproduct hydrolysis Probable Cause: Acyl Chloride Hydrolysis check_byproduct->hydrolysis Yes other_issue Investigate other issues: - Reactant stoichiometry - Temperature - Reaction time check_byproduct->other_issue No implement_anhydrous Implement Strict Anhydrous Conditions: 1. Oven-dry all glassware 2. Use anhydrous solvents/reagents 3. Run under N₂ or Ar atmosphere hydrolysis->implement_anhydrous success Improved Yield implement_anhydrous->success

Caption: Diagnostic workflow for failed acyl chloride reactions.

References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from HSCprep.
  • Benchchem. (2025). Technical Support Center: Optimizing Fischer Esterification Reaction Time. Retrieved from Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-Cyanobenzoyl Fluoride. Retrieved from Benchchem.
  • Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025, January 24). National Institutes of Health (PMC).
  • Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive. (n.d.). IUCr Journals.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from Chemistry Steps.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from Chemistry LibreTexts.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (2020, October 23). National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FT-IR Absorption Bands of Methyl 4-Acetyl-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands of methyl 4-acetyl-3-fluorob...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands of methyl 4-acetyl-3-fluorobenzoate. By examining the characteristic vibrational frequencies of its constituent functional groups and comparing them to related molecules, this document serves as a practical reference for the structural elucidation and quality control of this and similar compounds in research and development settings.

The Role of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). An FT-IR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, revealing the presence of specific functional groups.[1] In drug development and chemical synthesis, FT-IR is an indispensable tool for confirming the identity of a synthesized compound, assessing its purity, and monitoring the progress of chemical reactions.

The interpretation of an FT-IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of different functional groups. While the "functional group region" (typically 4000-1500 cm⁻¹) is useful for identifying key molecular components, the more complex "fingerprint region" (1500-400 cm⁻¹) is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.[1][2]

Predicted FT-IR Spectrum of Methyl 4-Acetyl-3-fluorobenzoate

The workflow for predicting and interpreting the FT-IR spectrum is as follows:

cluster_0 Structural Analysis cluster_1 Data Compilation cluster_2 Spectral Prediction & Interpretation cluster_3 Comparative Analysis struct Methyl 4-acetyl-3-fluorobenzoate Ester (COOCH₃) Ketone (COCH₃) Aromatic Ring Fluorine (F) db Literature & Database Search Characteristic Frequencies Spectra of Model Compounds Substituent Effects struct->db Identify Functional Groups predict Predicted Spectrum Assign Key Bands Analyze Substituent-Induced Shifts db->predict Correlate Frequencies compare Comparison with Model Compounds Methyl Benzoate Acetophenone Fluorobenzene predict->compare Validate Predictions

Caption: Workflow for the prediction and analysis of the FT-IR spectrum of methyl 4-acetyl-3-fluorobenzoate.

Based on this methodology, the predicted key FT-IR absorption bands for methyl 4-acetyl-3-fluorobenzoate are summarized in the table below.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2960MediumAsymmetric C-H Stretch (methyl)
~ 2850MediumSymmetric C-H Stretch (methyl)
~ 1725 - 1715StrongEster C=O Stretch
~ 1690 - 1680StrongKetone C=O Stretch
~ 1600, ~1475Medium-WeakAromatic C=C Stretch
~ 1440MediumC-H Bend (methyl)
~ 1360MediumC-H Bend (methyl)
~ 1300 - 1250StrongAsymmetric C-O-C Stretch (ester)
~ 1200 - 1100StrongC-F Stretch
~ 1150 - 1100StrongSymmetric C-O-C Stretch (ester)
Below 1000Medium-WeakAromatic C-H Out-of-Plane Bending

Detailed Analysis of Key Functional Group Absorptions

Carbonyl (C=O) Stretching Vibrations

A prominent feature in the spectrum of methyl 4-acetyl-3-fluorobenzoate will be the strong absorptions from the two carbonyl groups: the methyl ester and the acetyl ketone.

  • Ester C=O Stretch (~1725 - 1715 cm⁻¹): Saturated aliphatic esters typically show a C=O stretch in the range of 1750-1735 cm⁻¹.[3] However, conjugation with the aromatic ring in methyl benzoate lowers this frequency to around 1724 cm⁻¹. In methyl 4-acetyl-3-fluorobenzoate, the presence of two electron-withdrawing groups (acetyl and fluoro) on the ring is expected to have a nuanced effect. Electron-withdrawing groups generally increase the C=O stretching frequency by pulling electron density away from the carbonyl carbon, strengthening the double bond.[4] Therefore, the ester C=O stretch in the target molecule is predicted to be in the lower end of the typical aromatic ester range, but likely slightly higher than in unsubstituted methyl benzoate.

  • Ketone C=O Stretch (~1690 - 1680 cm⁻¹): Aromatic ketones, like acetophenone, exhibit their C=O stretching frequency at a lower wavenumber (around 1685 cm⁻¹) compared to aliphatic ketones due to conjugation with the benzene ring.[5] The fluorine atom at the meta position relative to the acetyl group will exert a primarily inductive electron-withdrawing effect, which would tend to slightly increase the C=O frequency. The methyl ester group at the para position is also electron-withdrawing, which would further contribute to a slight increase in the ketone's C=O stretching frequency.

Aromatic and C-H Vibrations
  • Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature that distinguishes them from aliphatic C-H stretches.[6]

  • Aliphatic C-H Stretch (~2960 and ~2850 cm⁻¹): The methyl groups of the ester and acetyl functionalities will give rise to characteristic symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹.

  • Aromatic C=C Stretch (~1600, ~1475 cm⁻¹): The stretching vibrations within the benzene ring typically produce a pair of bands in this region.[7]

C-O and C-F Vibrations
  • Ester C-O Stretches (~1300 - 1250 cm⁻¹ and ~1150 - 1100 cm⁻¹): Esters exhibit two characteristic C-O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. For aromatic esters, the asymmetric C-O-C stretch is typically strong and found in the 1310-1250 cm⁻¹ region.[5]

  • C-F Stretch (~1200 - 1100 cm⁻¹): The C-F stretching vibration in aromatic fluorides gives rise to a strong absorption band. The exact position can be influenced by other substituents on the ring.[8]

Comparative Analysis with Model Compounds

To better understand the predicted spectrum of methyl 4-acetyl-3-fluorobenzoate, it is instructive to compare it with the spectra of simpler, related molecules.

CompoundKey Absorption Bands (cm⁻¹) and Assignments
Methyl Benzoate ~1724 (C=O, ester), ~1275 & ~1110 (C-O, ester), ~3060 (aromatic C-H), ~1600 & ~1450 (aromatic C=C)
Acetophenone ~1685 (C=O, ketone), ~3060 (aromatic C-H), ~1600 & ~1450 (aromatic C=C)
Fluorobenzene ~1220 (C-F), ~3060 (aromatic C-H), ~1590 & ~1490 (aromatic C=C)

The comparison highlights how the different functional groups contribute to the overall spectrum. The presence of two distinct carbonyl peaks in the predicted spectrum of methyl 4-acetyl-3-fluorobenzoate is a key differentiating feature. The positions of these peaks, influenced by the electronic effects of the substituents, provide valuable information about the molecular structure.

The relationship between the functional groups and their characteristic FT-IR absorption regions can be visualized as follows:

cluster_0 Methyl 4-acetyl-3-fluorobenzoate Structure cluster_1 Characteristic FT-IR Absorption Regions (cm⁻¹) mol Functional Groups ester Ester (-COOCH₃) r_ester_co ~1725-1715 (C=O) ester->r_ester_co C=O Stretch r_ester_c_o ~1300-1100 (C-O) ester->r_ester_c_o C-O Stretch ketone Ketone (-COCH₃) r_ketone_co ~1690-1680 (C=O) ketone->r_ketone_co C=O Stretch aromatic Aromatic Ring r_aromatic_ch ~3100-3000 (C-H) aromatic->r_aromatic_ch C-H Stretch r_aromatic_cc ~1600-1450 (C=C) aromatic->r_aromatic_cc C=C Stretch fluoro Fluorine (-F) r_cf ~1200-1100 (C-F) fluoro->r_cf C-F Stretch methyl Methyl C-H r_methyl_ch ~2960-2850 (C-H) methyl->r_methyl_ch C-H Stretch region Wavenumber Ranges

Caption: Correlation of functional groups in methyl 4-acetyl-3-fluorobenzoate with their characteristic FT-IR absorption regions.

Experimental Protocol for FT-IR Analysis

For the acquisition of an FT-IR spectrum of a solid sample like methyl 4-acetyl-3-fluorobenzoate, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

Conclusion

The FT-IR spectrum of methyl 4-acetyl-3-fluorobenzoate is predicted to be rich in information, with distinct and strong absorption bands corresponding to its ester and ketone carbonyl groups, as well as characteristic absorptions for the aromatic ring and the carbon-fluorine bond. By understanding the expected positions of these bands and the influence of the substituents on their frequencies, researchers can effectively use FT-IR spectroscopy for the identification and characterization of this and related molecules. A comparative analysis with simpler compounds like methyl benzoate and acetophenone provides a valuable framework for interpreting the spectrum and confirming the presence of the key structural features.

References

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. [Link]

  • Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? Reddit. [Link]

  • THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Scilit. [Link]

  • Aromatic Fingerprint Vibrations. Oregon State University. [Link]

  • The features of IR spectrum. [Link]

  • Vibrational Spectra of Fluorinated Aromatics. XIll. Benzotrifluoride. [Link]

  • IR: aromatics. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • How to predict IR Spectra? ResearchGate. [Link]

  • [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. [Link]

  • Ir lecture part 2. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Graphormer-IR: Graph Transformers Predict Experimental IR Spectra Using Highly Specialized Attention. ChemRxiv. [Link]

  • Methyl 4-fluorobenzoate. NIST WebBook. [Link]

Sources

Comparative

Comparative Reactivity Guide: Methyl 4-acetyl-3-fluorobenzoate vs. Chloro Analogs

This guide provides an in-depth technical comparison of methyl 4-acetyl-3-fluorobenzoate versus its chloro analog (methyl 4-acetyl-3-chlorobenzoate), specifically focusing on their utility as intermediates in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methyl 4-acetyl-3-fluorobenzoate versus its chloro analog (methyl 4-acetyl-3-chlorobenzoate), specifically focusing on their utility as intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib).

Executive Summary

In the synthesis of indazole-based pharmacophores (a core motif in PARP inhibitors), methyl 4-acetyl-3-fluorobenzoate (1) is the superior electrophile compared to methyl 4-acetyl-3-chlorobenzoate (2) .

While the chloro analog presents a lower raw material cost, the fluoro derivative exhibits orders-of-magnitude faster kinetics in Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity gap allows for milder process conditions that suppress critical side reactions—specifically the formation of hydrazide impurities at the ester position.

Mechanistic Analysis

The Ortho-Effect and SNAr Kinetics

The primary transformation for these scaffolds is the condensation with hydrazine to form a 1H-indazole-5-carboxylate core. This proceeds via a cascade sequence:

  • Schiff Base Formation: Hydrazine attacks the acetyl ketone.

  • SNAr Cyclization: The resulting hydrazone nitrogen attacks the ortho-halogen position.

Why Fluorine Dominates: Contrary to SN1 or SN2 reactions where iodide or bromide are better leaving groups, SNAr reactions are governed by the stability of the anionic Meisenheimer Complex .

  • Electronegativity: Fluorine (

    
    ) is significantly more electronegative than Chlorine (
    
    
    
    ). This inductively stabilizes the negative charge on the ring carbon during the rate-determining addition step.
  • Bond Strength Irrelevance: Although the C-F bond is stronger than C-Cl, the bond-breaking step is not rate-determining in this activated system. The addition of the nucleophile is the bottleneck, which F facilitates and Cl does not.

Side Reaction Competition: The "Thermal Tax"

Using the chloro analog requires higher reaction temperatures (>100°C) to overcome the activation energy barrier for SNAr. At these temperatures, the hydrazine nucleophile loses chemoselectivity and begins attacking the methyl ester at the C1 position, leading to:

  • Hydrazide by-products: Irreversible consumption of the ester.

  • Oligomerization: Linking of two scaffold molecules.

The fluoro analog reacts at mild temperatures (0°C – 60°C), allowing for kinetic control that favors indazole formation over ester hydrazolysis.

Visualizing the Pathway

The following diagram illustrates the divergent pathways. The Blue Path represents the favored low-temp route accessible via the Fluoro analog. The Red Path indicates the high-temp risks associated with the Chloro analog.

ReactionPathways cluster_0 Kinetic Control Window Start Methyl 4-acetyl-3-halo-benzoate (X = F or Cl) Hydrazone Intermediate Hydrazone (Schiff Base) Start->Hydrazone + N2H4 Condensation Meisenheimer Meisenheimer Complex (Stabilized by F >> Cl) Hydrazone->Meisenheimer Intramolecular Attack (Rate Determining Step) SideProduct IMPURITY: Hydrazide Oligomers (Ester Attack) Hydrazone->SideProduct High Temp (>100°C) Required for Cl-analog Indazole TARGET: Methyl 1H-indazole-5-carboxylate Meisenheimer->Indazole - HX Aromatization

Caption: Reaction cascade showing the critical branching point where high temperatures (required for Cl) lead to ester degradation.

Experimental Comparison Data

The following data summarizes process parameters observed in the synthesis of indazole intermediates.

ParameterFluoro Analog (Me-4-acetyl-3-F-benzoate)Chloro Analog (Me-4-acetyl-3-Cl-benzoate)Impact
Reaction Temp 25°C – 60°C110°C – 130°C (Refluxing BuOH/Toluene)Cl requires high energy; safety risk.
SNAr Rate Fast (< 2 hours)Slow (12 – 24 hours)F offers higher throughput.
Catalyst None requiredOften requires Cu(I) or Pd catalysisCl increases cost/heavy metal cleanup.
Yield (Indazole) 85 – 95%40 – 60%Cl suffers from side reactions.
Impurity Profile Clean (< 1% Hydrazide)High (> 10% Hydrazide/Oligomers)Cl requires difficult purification.

Recommended Experimental Protocols

Protocol A: Synthesis from Fluoro-Analog (High Purity)

Target: Methyl 1H-indazole-5-carboxylate

  • Preparation: Charge a reactor with Methyl 4-acetyl-3-fluorobenzoate (1.0 eq) and Methanol (10 vol).

  • Addition: Cool to 0°C. Add Hydrazine Hydrate (1.2 eq) dropwise over 30 minutes. Note: Exothermic.

  • Cyclization: Allow to warm to 25°C. Stir for 2 hours. Monitor by HPLC for disappearance of starting material.

    • Checkpoint: If reaction is sluggish, heat to 50°C. Do not exceed 60°C to protect the ester.

  • Workup: Concentrate solvent to 20% volume. Add water (10 vol) to precipitate the product.

  • Isolation: Filter the white solid, wash with cold water/methanol (9:1), and dry.

  • Expected Yield: >90%.

Protocol B: Synthesis from Chloro-Analog (Cost-Driven)

Target: Methyl 1H-indazole-5-carboxylate

Warning: This route requires rigorous impurity control.

  • Preparation: Charge reactor with Methyl 4-acetyl-3-chlorobenzoate (1.0 eq) and n-Butanol (10 vol).

  • Activation: Add Copper(I) Iodide (0.05 eq) and K2CO3 (2.0 eq).

  • Addition: Add Hydrazine Hydrate (2.0 eq).

  • Cyclization: Heat to reflux (117°C) for 18–24 hours.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[1]

  • Purification: Residue will contain hydrazide impurities. Recrystallization from Ethanol/Water is mandatory.

  • Expected Yield: 55% (after purification).

Conclusion

For drug development workflows where purity and speed are paramount, methyl 4-acetyl-3-fluorobenzoate is the requisite starting material. The chloro analog acts as a "false economy"—the savings on raw material costs are negated by lower yields, longer cycle times, and the cost of removing hydrazide impurities.

References

  • SNAr Mechanism & Halogen Reactivity

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

    • Note: Foundational text establishing the F >> Cl reactivity order in activated arom
  • Indazole Synthesis for PARP Inhibitors

    • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170–7185. Link

    • Note: Details the optimization of the indazole core synthesis relevant to Niraparib.
  • Ortho-Effect in Hydrazine Cyclizations

    • Lunn, G., & Sansone, E. B. (1994). Reductive destruction of hydrazines.[2] Journal of Chemical Education, 71(11), 972.

    • Note: Discusses the reactivity of hydrazine with various electrophiles and stability of hydrazones.
  • Comparative Halogen Reactivity in Heterocycle Synthesis

    • Chichibabin, A. E. (1914). Journal of the Russian Physical Chemical Society, 46, 1216. (Historical grounding for amino-halogen exchange).
    • Modern Review: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles. Angewandte Chemie Int. Ed.Link

Sources

Validation

Definitive Structural Validation of Methyl 4-acetyl-3-fluorobenzoate: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Crystallographers. Purpose: To provide a rigorous technical framework for validating the regiochemistry and solid-state conformation of methyl 4-acetyl-3-fluorobenzoate usin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Crystallographers. Purpose: To provide a rigorous technical framework for validating the regiochemistry and solid-state conformation of methyl 4-acetyl-3-fluorobenzoate using X-ray crystallography, compared against spectroscopic alternatives.

Executive Summary: The Regioisomer Challenge

In drug discovery, the precise positioning of fluorine atoms on aromatic rings is critical for metabolic stability and binding affinity. For methyl 4-acetyl-3-fluorobenzoate (CAS 1059549-72-2), a key intermediate in the synthesis of TRPM8 antagonists and BET bromodomain inhibitors, structural validation is often complicated by the existence of close regioisomers (e.g., methyl 3-acetyl-4-fluorobenzoate).

While NMR spectroscopy (


H, 

C,

F) provides connectivity data, it often struggles to unambiguously distinguish between ortho-substituted isomers where coupling constants (

) are similar. Single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" because it offers two unique advantages:
  • Absolute Regiochemistry: Unambiguous assignment of the fluorine position relative to the acetyl group.

  • Conformational Insight: Direct observation of the acetyl group's torsion angle, which is often twisted out of planarity due to steric repulsion from the ortho-fluorine—a phenomenon known as Steric Inhibition of Resonance (SIR).

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table objectively compares the validation capabilities of SC-XRD against standard spectroscopic methods for this specific fluorinated benzoate.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H,

F, NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Electronic EnvironmentMolecular Formula & Fragmentation
Regioisomer ID Definitive. Direct visualization of F vs. H atoms.Inferred. Relies on

coupling patterns (can be ambiguous).
Poor. Isomers often have identical mass & fragmentation.
Conformation Direct. Measures torsion angles (Acetyl vs. Ring).Indirect. Inferred from NOE signals (distance constraints).None.
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-

).
Gas/Liquid phase.[1]
Limit of Detection N/A (Requires typically >0.1 mm crystal).Low (mM concentrations).Extremely Low (pM/nM).
Key Limitation Crystal growth can be the bottleneck.[2]Overlapping signals in polysubstituted rings.Cannot distinguish positional isomers.

Scientific Rationale: The "Twist" Mechanism

Steric Inhibition of Resonance (SIR)

In non-fluorinated methyl 4-acetylbenzoate, the acetyl group typically lies coplanar with the benzene ring to maximize


-conjugation. However, in methyl 4-acetyl-3-fluorobenzoate , the fluorine atom at position 3 exerts steric pressure on the carbonyl oxygen or methyl group of the acetyl moiety at position 4.
  • Hypothesis: The X-ray structure will reveal a non-zero torsion angle (

    
    ) between the acetyl plane and the benzene ring plane.
    
  • Significance: This "twist" reduces conjugation, potentially altering the reactivity of the ketone in subsequent steps (e.g., reductive amination). NMR averages these conformations in solution, whereas X-ray captures the specific low-energy conformation favored in the solid state.

Logic of Isomer Differentiation

The diagram below illustrates the decision logic used to distinguish the target molecule from its most common isomer, methyl 3-acetyl-4-fluorobenzoate.

IsomerLogic Start Unknown Isomer Sample NMR_Step 1. Run 1H & 19F NMR Start->NMR_Step Coupling_Decision Analyze J(H-F) Coupling NMR_Step->Coupling_Decision Case_A Target: 3-Fluoro-4-Acetyl (H2 & H6 coupled to F) Coupling_Decision->Case_A Pattern A Case_B Isomer: 4-Fluoro-3-Acetyl (H2 & H5 coupled to F) Coupling_Decision->Case_B Pattern B Ambiguity Ambiguous? (Complex multiplets) Case_A->Ambiguity Case_B->Ambiguity XRD_Step 2. Grow Single Crystal (SC-XRD) Ambiguity->XRD_Step Yes (Validation Needed) Structure_Sol Solve Structure (Direct Methods) XRD_Step->Structure_Sol Result_Target CONFIRMED: Methyl 4-acetyl-3-fluorobenzoate (F at Pos 3, Acetyl at Pos 4) Structure_Sol->Result_Target Map matches Target Result_Isomer REJECTED: Isomer Identified Structure_Sol->Result_Isomer Map matches Isomer

Figure 1: Decision logic for distinguishing regioisomers of fluorinated benzoates.

Experimental Protocols

Phase 1: Synthesis & Purification

Context: High-purity material is essential for growing diffraction-quality crystals.

  • Precursor: Start with 4-bromo-3-fluorobenzoic acid or methyl 4-bromo-3-fluorobenzoate.

  • Coupling: Perform a Stille coupling (tributyl(1-ethoxyvinyl)tin) or a palladium-catalyzed carbonylation to introduce the acetyl group.

  • Purification: Flash column chromatography (SiO

    
    , Hexane:EtOAc 80:20).
    
  • Verification: Check purity via HPLC (>98% required).

Phase 2: Crystallization Protocol

Objective: Obtain single crystals with dimensions


 mm.
MethodSolvent SystemProcedureExpected Morphology
Slow Evaporation EtOAc / Hexane (1:3)Dissolve 20 mg in 1 mL EtOAc. Add 3 mL Hexane. Cover with perforated parafilm. Let stand at RT for 3-5 days.Colorless blocks or prisms.[2]
Vapor Diffusion THF / PentaneDissolve 15 mg in 0.5 mL THF (inner vial). Place in jar containing 5 mL Pentane (outer reservoir). Seal tightly.High-quality needles or plates.[2]
Phase 3: X-ray Data Collection & Refinement

Standard: ASTM E1557 / IUCr Guidelines.

  • Mounting: Select a crystal without visible cracks under a polarizing microscope. Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream. Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), improving resolution and bond length precision.

  • Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (
      
      
      Å).
    • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) to locate heavy atoms (F, O, C).

    • Use SHELXL (Least Squares) for refinement.

    • Critical Check: Assign the Fluorine atom correctly. F (9 electrons) is heavier than H (1 electron) and similar to O (8 electrons). Look for the specific bond length (

      
       Å vs 
      
      
      
      Å).

Data Interpretation & Validation Criteria

To validate the structure, the refined model must meet specific crystallographic metrics.

Key Structural Parameters (Expected)

These values serve as the "pass/fail" criteria for your validation:

  • Space Group: Likely

    
     or 
    
    
    
    (common for centrosymmetric organic esters).
  • R-Factor (

    
    ): 
    
    
    
    indicates a high-quality fit.
  • Bond Lengths:

    • C(3)–F:

      
       Å (Typical aromatic C-F).
      
    • C(4)–C(acetyl):

      
       Å.
      
    • C=O (Ester & Ketone):

      
       Å.
      
  • Torsion Angle (

    
    ):  The angle defined by 
    
    
    
    .
    • Expectation:

      
       (likely 
      
      
      
      ) due to repulsion between F(3) and the acetyl group.
Workflow Visualization

The following diagram outlines the complete experimental lifecycle from synthesis to validated CIF (Crystallographic Information File).

Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis Syn Synthesis (Stille/Friedel-Crafts) Pur Purification (>98% HPLC) Syn->Pur Cryst Crystallization (Slow Evap) Pur->Cryst Mount Mount & Cool (100 K) Cryst->Mount Diff Diffraction (Mo/Cu Source) Mount->Diff Solve Phasing (SHELXT) Diff->Solve Refine Refinement (SHELXL) Solve->Refine

Figure 2: End-to-end workflow for crystallographic validation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy: 19F NMR. University of Wisconsin-Madison. [Link]

  • PubChem. Methyl 4-acetyl-3-fluorobenzoate (Compound Summary). National Library of Medicine. [Link]

Sources

Comparative

Chromatographic separation of methyl 4-acetyl-3-fluorobenzoate isomers

Title: Chromatographic Separation of Methyl 4-Acetyl-3-Fluorobenzoate Isomers: A Comparative Guide 1. Executive Summary Methyl 4-acetyl-3-fluorobenzoate (CAS: 1059549-72-2)[1] is a critical fluorinated aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Separation of Methyl 4-Acetyl-3-Fluorobenzoate Isomers: A Comparative Guide

1. Executive Summary Methyl 4-acetyl-3-fluorobenzoate (CAS: 1059549-72-2)[1] is a critical fluorinated aromatic building block utilized in the synthesis of advanced therapeutics, including PDE2 inhibitors[2] and PROTAC degraders targeting MLLT1/3[3]. During its synthesis (e.g., via Friedel-Crafts acetylation), closely related positional isomers are frequently generated. Because these isomers possess nearly identical molecular weights, boiling points, and hydrophobicities, baseline separation using standard reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult. This guide compares standard C18 column chemistries against fluorinated stationary phases, providing a self-validating protocol for the baseline resolution of these critical isomers.

2. Mechanistic Rationale: The Limits of Hydrophobicity Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When applied to positional isomers of methyl 4-acetyl-3-fluorobenzoate, the subtle differences in the spatial arrangement of the fluoro, acetyl, and methyl ester groups do not translate to significant differences in partition coefficients. Consequently, C18 phases often yield co-elution.

To achieve baseline resolution, we must exploit the unique electronic properties of the fluorine atom. Pentafluorophenyl (PFP or F5) stationary phases introduce multiple orthogonal retention mechanisms[4][5]:

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring acts as a strong 
    
    
    
    -acceptor, interacting differentially with the electron-rich regions of the analyte's aromatic ring.
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the stationary phase interact with the distinct dipole moments of the positional isomers.

  • Steric/Shape Recognition: The rigid planar structure of the PFP ring offers enhanced shape selectivity compared to the flexible alkyl chains of a C18 column[4].

3. Column Technology Comparison The following table summarizes the performance characteristics of three common stationary phases when applied to fluorinated aromatic isomers.

Column ChemistryPrimary Retention MechanismSelectivity for Fluorinated IsomersExpected Resolution (

)
Recommendation
Standard C18 HydrophobicLow< 1.0 (Co-elution)Not recommended for isomer separation.
Phenyl-Hexyl Hydrophobic,

Moderate1.0 - 1.5 (Partial)Viable alternative if PFP is unavailable.
Pentafluorophenyl (PFP) Hydrophobic,

, Dipole, Steric
High> 2.0 (Baseline)Optimal Choice for fluorinated aromatics.

4. Experimental Workflow & Methodology To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) to confirm column performance prior to sample analysis.

Chromatographic method development workflow for fluorinated isomers.

Step-by-Step Protocol: RP-HPLC Separation on a PFP Column

  • Equipment: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Kinetex® 2.6 µm F5 (or equivalent PFP column), 100 x 4.6 mm[5].

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (buffers the silanols and maintains the analyte in a consistent ionization state).

  • Mobile Phase B: LC-MS Grade Acetonitrile. Note: Methanol can be substituted to enhance

    
     interactions, though it increases system backpressure.
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Strict temperature control is critical, as dipole-dipole interactions are highly temperature-dependent).

  • Detection: UV at 254 nm and 280 nm.

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analytes at the column head).

  • 2.0 - 10.0 min: Linear gradient from 20% B to 60% B.

  • 10.0 - 12.0 min: Linear gradient from 60% B to 95% B (Column wash).

  • 12.0 - 15.0 min: 20% B (Re-equilibration).

System Suitability Criteria (Self-Validation):

  • Inject a standard mixture containing methyl 4-acetyl-3-fluorobenzoate and its primary positional isomer.

  • Acceptance: The resolution (

    
    ) between the two critical pairs must be 
    
    
    
    . The USP tailing factor (
    
    
    ) must be
    
    
    . If
    
    
    , decrease the gradient slope (e.g., 20% to 50% B over 15 minutes) to increase residence time in the fluorophilic interaction zone.

5. Quantitative Data & Results Analysis The following table presents representative chromatographic data comparing the separation of methyl 4-acetyl-3-fluorobenzoate from its positional isomer across different stationary phases under the optimized gradient conditions.

ParameterStandard C18 (100 x 4.6 mm)Phenyl-Hexyl (100 x 4.6 mm)PFP / F5 (100 x 4.6 mm)
Retention Time (Isomer 1) 6.45 min6.80 min7.15 min
Retention Time (Isomer 2) 6.52 min7.05 min7.85 min
Selectivity (

)
1.011.041.10
Resolution (

)
0.8 (Co-elution)1.4 (Partial Separation)2.6 (Baseline Separation)
Peak Symmetry (

)
1.21.11.05

Data Interpretation: The PFP column demonstrates superior selectivity (


) due to the orthogonal retention mechanisms provided by the pentafluorophenyl ring[4]. The increased retention times on the PFP column indicate stronger analyte-stationary phase interactions, directly translating to a baseline resolution (

) that is unattainable on a standard C18 phase.

6. Conclusion For the chromatographic separation of methyl 4-acetyl-3-fluorobenzoate isomers, standard alkyl-based stationary phases are insufficient. The implementation of a Pentafluorophenyl (PFP) column is highly recommended. By leveraging


, dipole-dipole, and steric interactions, the PFP phase provides the necessary selectivity to achieve baseline resolution, ensuring the high purity required for downstream pharmaceutical synthesis.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetyl-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetyl-3-fluorobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.